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  • Product: 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride
  • CAS: 1171088-98-4

Core Science & Biosynthesis

Foundational

Unveiling the Mechanism of Action of 7-Chloro-3-ethyl-2-hydrazinoquinoline Hydrochloride: A Comprehensive Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide Executive Summary & Chemical Profiling 7-Chloro-3-ethyl-2-hydrazinoquinoline hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Executive Summary & Chemical Profiling

7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride (CAS 1171088-98-4) is a highly versatile biochemical building block and pharmacophore precursor 1. While not deployed as a standalone therapeutic, it serves as a critical intermediate in the rational design of advanced active pharmaceutical ingredients (APIs), particularly in the synthesis of fused heterocycles (e.g., pyrazoloquinolines) and hydrazones.

From a structural biology perspective, its efficacy is driven by two distinct moieties:

  • The 7-Chloroquinoline Core: Confers high lipophilicity and electron-withdrawing properties, enabling deep penetration into lipid membranes and strong π−π stacking interactions with biological targets like porphyrin rings 2.

  • The 3-Ethyl-2-Hydrazino Substitution: The ethyl group provides precise steric hindrance that dictates target binding orientation, while the highly nucleophilic hydrazine group acts as a covalent anchor or a hydrogen-bond donor in target active sites.

When integrated into complex APIs, derivatives of this compound exhibit three primary mechanisms of action: antimalarial hemozoin inhibition, anticancer tubulin disruption, and antileishmanial apoptosis induction.

Core Biological Mechanisms of Action

Mechanism A: Hemozoin Crystallization Inhibition (Antimalarial)

The most established mechanism for 7-chloroquinoline derivatives is the disruption of heme detoxification in Plasmodium falciparum [[2]](). During the blood stage, the parasite degrades host hemoglobin in its acidic digestive vacuole (pH ~4.7), releasing toxic free heme (ferriprotoporphyrin IX). To survive, the parasite crystallizes this heme into inert hemozoin.

7-Chloroquinoline derivatives, being weak bases, readily diffuse into the acidic vacuole where they become protonated and trapped. They bind to the dimeric hematin via π−π stacking between the quinoline ring and the porphyrin system, effectively capping the growing hemozoin polymer. The accumulation of toxic free heme ultimately lyses the parasite's membranes 3.

G CEHQ 7-CEHQ Scaffold Vacuole Digestive Vacuole (pH 4.7) CEHQ->Vacuole Accumulation Complex Heme-CEHQ Complex CEHQ->Complex Binding Hematin Toxic Free Heme (Hematin) Vacuole->Hematin Hb Degradation Hematin->Complex Pi-Pi Stacking Hemozoin Hemozoin Crystals (Detoxified) Hematin->Hemozoin Crystallization (Normal) Complex->Hemozoin Inhibition Death Parasite Death Complex->Death Membrane Lysis

Figure 1: Mechanism of Hemozoin Inhibition by 7-Chloroquinoline Derivatives.

Mechanism B: ROS-Mediated Apoptosis and Autophagy Induction (Anticancer/Antileishmanial)

Recent pharmacological screening has repositioned hydrazinoquinolines as potent antileishmanial and anticancer agents 4. The mechanism is driven by the induction of severe oxidative stress. The compounds localize to the mitochondria, disrupting the electron transport chain and causing a massive overproduction of Reactive Oxygen Species (ROS).

This oxidative burst triggers mitochondrial membrane depolarization, releasing cytochrome c into the cytosol and activating the caspase-3/9 apoptotic cascade. Furthermore, in Leishmania parasites, these derivatives disrupt autophagic flux, leading to a lethal accumulation of autophagic vacuoles [[5]](), 6.

G Hydrazino Hydrazinoquinoline Derivatives Mito Mitochondrial Dysfunction Hydrazino->Mito Depolarization ROS ROS Overproduction Mito->ROS Oxidative Stress CytC Cytochrome c Release ROS->CytC Membrane Permeabilization Caspase Caspase 3/9 Activation CytC->Caspase Apoptosome Formation Apoptosis Apoptosis / Autophagy Caspase->Apoptosis Cell Death

Figure 2: ROS-mediated apoptosis and autophagy induction by hydrazinoquinolines.

Quantitative Data Summary

The biological efficacy of 7-chloro-hydrazinoquinoline derivatives varies significantly based on the terminal functionalization of the hydrazine group. The table below synthesizes benchmark data across different therapeutic targets.

Compound Class / DerivativeTarget Organism / Cell LinePrimary Mechanism of ActionIC50 / EC50 RangeRef
7-Chloroquinoline-thiohydantoins Plasmodium falciparum (3D7)Hemozoin Crystallization Inhibition39.8 nM – 1.2 µM3
7-Chloroquinolinehydrazones NCI-60 Cancer Panel (e.g., Melanoma)Tubulin Disruption / ROS Generation0.68 µM – 5.0 µM4
4-Hydrazinoquinoline derivatives Leishmania amazonensisAutophagy Disruption / Apoptosis10.0 µM – 50.0 µM[[5]]()

Experimental Protocols: Self-Validating Systems

To ensure robust, reproducible data during drug development, the following protocols are designed with built-in causal validations.

Protocol 1: Cell-Free β -Hematin Formation Inhibition Assay

Purpose: To isolate and validate the direct chemical inhibition of hemozoin formation without confounding cellular variables.

  • Hemin Solubilization: Dissolve hemin (porcine) in 0.1 M NaOH to a concentration of 2 mM.

    • Causality: Hemin must be fully monomeric prior to the assay. NaOH disrupts pre-existing aggregates, ensuring the baseline state mimics the physiological un-crystallized heme released from hemoglobin.

  • Compound Incubation: Dispense 50 µL of the hemin solution into a 96-well plate. Add 50 µL of the synthesized 7-CEHQ derivative (dissolved in DMSO) at varying concentrations (0.1 - 100 µM).

  • Reaction Initiation: Add 100 µL of 0.5 M sodium acetate buffer (pH 4.5) to each well. Incubate at 37°C for 18 hours.

    • Causality: The sudden drop in pH to 4.5 precisely mimics the acidic environment of the Plasmodium digestive vacuole, thermodynamically driving the spontaneous crystallization of hemin into β -hematin.

  • Quenching and Readout: Add 50 µL of a 50% (v/v) pyridine/HEPES solution (pH 7.4) to quench the reaction. Read absorbance at 405 nm.

    • Self-Validation: Pyridine selectively coordinates with unreacted monomeric hemin to form a soluble, highly colored complex (A405). It cannot bind to solid β -hematin. Therefore, a high absorbance directly and exclusively correlates with successful inhibition of crystallization by the drug candidate.

Protocol 2: Intracellular ROS and Apoptosis Quantification (Flow Cytometry)

Purpose: To validate the secondary mechanism of action (oxidative stress-induced apoptosis) in cancer or Leishmania cell lines.

  • Cell Seeding & Treatment: Seed target cells (e.g., Leishmania promastigotes or MDA-MB-435 melanoma cells) at 1×106 cells/mL. Treat with the IC50 concentration of the derivative for 24 hours.

  • ROS Staining (H2DCFDA): Wash cells in PBS and incubate with 10 µM H2DCFDA for 30 minutes in the dark at 37°C.

    • Causality: H2DCFDA is cell-permeable and non-fluorescent. Intracellular esterases cleave the acetate groups, trapping the probe inside the cell. Only active intracellular ROS can oxidize it into the highly fluorescent DCF. This prevents false positives from extracellular auto-oxidation of the drug.

  • Counter-Staining (Propidium Iodide - PI): Add 1 µg/mL of PI immediately prior to flow cytometric analysis.

    • Self-Validation: PI cannot penetrate intact cell membranes. By plotting DCF (ROS) against PI (Membrane Integrity), you can orthogonally validate the mechanism: cells that are DCF-positive but PI-negative are undergoing true ROS-mediated apoptosis, whereas double-positive cells indicate late-stage necrosis.

  • Analysis: Acquire 10,000 events using a flow cytometer (FITC channel for DCF, PE channel for PI).

Conclusion

7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride represents a highly strategic node in medicinal chemistry. By leveraging the electron-withdrawing nature of the 7-chloroquinoline core and the nucleophilic adaptability of the hydrazine moiety, researchers can synthesize libraries of compounds that predictably target either parasitic hemozoin crystallization or tumor-specific oxidative stress pathways. Adhering to the self-validating protocols outlined above ensures that structure-activity relationships (SAR) are built on mechanistically sound data.

References

  • Santa Cruz Biotechnology. "7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride | CAS 1171088-98-4."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGycvhV5Aqy5Mi2njyBzXBN5VPq9dNw1dXfmcRapNhU4ecyrWZnTDxOk8HT0ZlGG8iZyo1djVMk8AyjlXtXdr6zPtnyeYVfIFEMZiQCAYndkC5o5hiAPAZC6URh4-aqx_10jEIIPf0CRYPRcw6365aLtrglym6yZHJKJCHJsv7ZMFFjtLUkxAQbdyUbu8rqPhVvbA==]
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  • PubMed. "Discovery of highly selective 7-chloroquinoline-thiohydantoins with potent antimalarial activity."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_UkX5GutCllznXfSntoZ-Hf_zNZ2ZSeshCnuUAHvu1U8oIV0JzJFR1M92P_CT_tWu_chnIbpCDYTVLFDMYoDL_TMF5jPJ4jmjKCBlbcpU-NjSeXCliYrl0y5sRFfWN5N-NLrC]
  • Experimental Parasitology. "Antileishmanial activity of a 4-hydrazinoquinoline derivative: Induction of autophagy and apoptosis-related processes and effectiveness in experimental cutaneous leishmaniasis."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGi0A6lhOWOA5BF2N7yelmePJ3JOcFxZSFxLyJO6U3qXpmd_BGd3nU8lFCTTQ22G-JyXVHtPhkAdVloW-o-3QY8bg4YVhCoIJOy0k2PWT3La8yacPRq6zyqsFe7Knks0FeqEFZVlos=]
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Sources

Exploratory

An In-depth Technical Guide to 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride: Structure, Properties, and Therapeutic Potential

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride, a heterocyclic com...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. While specific data for this exact molecule is limited in current literature, this document synthesizes information from closely related 7-chloroquinoline and hydrazone analogues to present a detailed profile. The guide covers the compound's chemical structure, predicted physicochemical properties, probable synthetic pathways, and its potential as a scaffold in drug discovery, particularly in oncology, infectious diseases, and inflammatory conditions. Methodologies for the characterization and analysis of related compounds are also discussed, offering a framework for future research and development. This document serves as a foundational resource for researchers aiming to explore the therapeutic applications of this and similar quinoline derivatives.

Introduction: The Significance of the 7-Chloroquinoline Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, forming the structural core of numerous FDA-approved therapeutic agents. The introduction of a chlorine atom at the 7-position has been a particularly fruitful strategy in the development of potent pharmaceuticals. This modification significantly influences the molecule's electronic properties and metabolic stability, often enhancing its biological activity. When combined with a reactive hydrazone moiety, the resulting 7-chloroquinoline hydrazone derivatives emerge as a class of compounds with a broad spectrum of pharmacological effects, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide focuses on a specific, albeit less-documented, member of this family: 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride.

Chemical Structure and Physicochemical Properties

Caption: Chemical structure of 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride. These values are extrapolated from data available for structurally similar compounds, such as 7-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride.[5][6]

PropertyPredicted ValueSource of Analogy
Molecular Formula C11H13Cl2N3Inferred from structure
Molecular Weight 258.15 g/mol Calculated
Appearance Likely a solidGeneral property of similar compounds
Solubility Expected to be soluble in water and polar organic solventsDue to the hydrochloride salt form
pKa Estimated in the range of 6-8Based on the quinoline nitrogen and hydrazine group
LogP Estimated in the range of 2-3Based on related structures

Synthesis and Derivatization

A plausible synthetic route to 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride would likely begin with a substituted aniline precursor, followed by the construction of the quinoline ring and subsequent introduction of the hydrazino group.

Proposed Synthetic Pathway

A common method for synthesizing quinoline scaffolds is the Doebner-von Miller reaction or similar cyclization strategies. A potential synthetic workflow is outlined below.

G A 3-Chloroaniline C Doebner-von Miller Reaction A->C B Crotonaldehyde B->C D 7-Chloro-2-methyl-quinoline C->D E Vilsmeier-Haack Reaction D->E F 2-Chloro-7-chloro-3-formylquinoline E->F G Reaction with Ethyl Grignard Reagent F->G H 7-Chloro-3-ethyl-2-chloroquinoline G->H I Nucleophilic Substitution with Hydrazine H->I J 7-Chloro-3-ethyl-2-hydrazinoquinoline I->J K Treatment with HCl J->K L 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride K->L

Caption: Proposed synthetic workflow for 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride.

Experimental Protocol: General Synthesis of a 2-Hydrazinoquinoline Derivative

This protocol is a generalized procedure based on the synthesis of similar compounds and would require optimization for the specific target molecule.

  • Synthesis of the Quinoline Core: React 3-chloroaniline with crotonaldehyde in the presence of an acid catalyst and an oxidizing agent to form the 7-chloro-2-methylquinoline intermediate.[7]

  • Functionalization at the 2-position: The 2-methyl group can be functionalized to introduce a leaving group, such as a halogen, through reactions like the Vilsmeier-Haack reaction followed by further modifications.[8]

  • Introduction of the Ethyl Group: The ethyl group at the 3-position could be introduced via a Grignard reaction on a suitable intermediate, such as a 3-formylquinoline derivative.

  • Hydrazine Substitution: The 2-chloroquinoline intermediate is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux to yield the 2-hydrazinoquinoline derivative.[9]

  • Salt Formation: The final product is obtained by treating the free base with hydrochloric acid in an appropriate solvent to precipitate the hydrochloride salt.

Potential Biological Activities and Therapeutic Applications

The therapeutic potential of 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride can be inferred from the extensive research on the broader class of 7-chloroquinoline hydrazones. These compounds have demonstrated a wide array of biological activities.

Anticancer Activity

Numerous 7-chloroquinoline hydrazone derivatives have exhibited potent cytotoxic activity against various cancer cell lines.[1] The proposed mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival. The presence of the 7-chloroquinoline scaffold is often associated with enhanced anticancer efficacy.

Antimalarial Activity

The 7-chloroquinoline core is a well-established pharmacophore in antimalarial drug design, with chloroquine being a prominent example. Hydrazone derivatives of 7-chloroquinoline have shown promising activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum.[2]

Antimicrobial and Antifungal Activity

The hydrazone moiety is known to contribute to the antimicrobial properties of various compounds. 7-chloroquinoline hydrazones have been reported to possess antibacterial and antifungal activities against a range of pathogens.

Analytical and Characterization Methods

The structural elucidation and purity assessment of 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride would rely on a combination of standard analytical techniques.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the arrangement of protons and carbons in the molecule, including the positions of the ethyl and hydrazino groups.

  • Infrared (IR) Spectroscopy: IR spectroscopy would help identify key functional groups, such as N-H stretches from the hydrazine and aromatic C-H and C=N bonds of the quinoline ring.[9][10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight and fragmentation pattern, confirming the elemental composition.[10]

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for assessing the purity of such compounds and for monitoring reaction progress. A suitable method would likely employ a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

  • Gas Chromatography (GC): While less common for hydrochloride salts due to their non-volatility, GC could be used for the analysis of the free base form of the compound, possibly after derivatization.

Experimental Protocol: Purity Analysis by HPLC

This is a general protocol that would need to be optimized.

  • Column: C18, 4.6 x 250 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient: A time-programmed gradient from a higher percentage of A to a higher percentage of B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the compound's UV-Vis spectrum (typically around 254 nm or 320 nm for quinolines).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Conclusion and Future Directions

7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride represents a promising, yet underexplored, molecule within the pharmacologically rich class of 7-chloroquinoline hydrazones. Based on the extensive data available for its structural analogues, it is reasonable to hypothesize that this compound possesses significant potential in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.

Future research should focus on the definitive synthesis and characterization of this compound to establish its precise chemical and physical properties. Subsequent in-vitro and in-vivo studies are warranted to evaluate its biological activity against a panel of cancer cell lines and microbial strains. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this and other novel 7-chloroquinoline derivatives.

References

  • PubChem. 7-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride. National Center for Biotechnology Information. [Link]

  • NextSDS. 7-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride. [Link]

  • Royal Society of Chemistry. Characterization Data of Products. [Link]

  • Osarodion, O. P., & Omotade, T. E. (2021). Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H)-one Derivative. Journal of Material Sciences & Manufacturing Research.
  • Desai, N. C., Bhatt, N., & Somani, H. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Journal of the Indian Chemical Society, 78(9), 461-463.
  • Béret, A., et al. (2019). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 24(17), 3109.
  • Negi, A., et al. (2012). Biological Activities of Hydrazone Derivatives in the New Millennium. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 100-109.
  • Cunico, W., et al. (2011). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. Letters in Drug Design & Discovery, 8(7), 633-638.
  • Al-Suwaidan, I. A., et al. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 21(7), 910.
  • ChemTik. 7,8-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride. [Link]

  • Google Patents. HU212967B - Process for producing 7-chloro-quinaldine.
  • Rollas, S., & Küçükgüzel, Ş. G. (2007).
  • Google Patents. CN108822033B - Synthesis method of 7-chloroquinaldine.
  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC advances, 10(52), 31215-31228.
  • Bello, O. S., et al. (2022). Antimicrobial activities of hydrazones with 2,4-dichloro moiety. Drug Discovery, 16(38), e1dd1138.
  • PubChem. 7-Chloro-4-hydrazinylquinoline. National Center for Biotechnology Information. [Link]

Sources

Foundational

Comprehensive Physicochemical Profiling and High-Resolution Mass Spectrometry of 7-Chloro-3-ethyl-2-hydrazinoquinoline Hydrochloride

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary As a Senior Application Scientist, I frequently encounter discrepancies...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

As a Senior Application Scientist, I frequently encounter discrepancies in mass spectrometry data caused by a fundamental misunderstanding of salt forms and isotopic distributions. When analyzing a pharmaceutical intermediate like 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride (CAS: 1171088-98-4) , it is imperative to distinguish between its bulk molecular weight—used for stoichiometric dosing and synthesis scaling—and its exact monoisotopic mass, which is the cornerstone of High-Resolution Mass Spectrometry (HRMS) identification[1].

This whitepaper provides an authoritative breakdown of the physicochemical properties of this quinoline derivative, elucidates the causality behind its ionization behavior, and establishes a self-validating LC-HRMS protocol for precise structural confirmation.

Chemical Identity & Physicochemical Profiling

7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride is a bifunctional scaffold. The quinoline core provides lipophilicity and structural rigidity, while the hydrazine moiety acts as a highly reactive nucleophile. This reactivity makes it a critical building block for synthesizing triazolo[4,3-a]quinolines and a potent derivatization agent for capturing transient carbonyl-containing metabolites in LC-MS workflows[2].

The Dichotomy of Mass: Molecular Weight vs. Exact Mass

In drug development, confusing molecular weight with exact mass leads to failed targeted MS acquisitions.

  • Molecular Weight (MW) is calculated using the abundance-weighted average of all isotopes (e.g., Cl = 35.45 Da). It is strictly used for macroscopic calculations like molarity.

  • Exact Mass is calculated using only the most abundant, stable isotope of each element (e.g., 35 Cl = 34.9688 Da). This is the exact mass-to-charge ( m/z ) ratio the mass spectrometer detects[1].

Quantitative Data Summary
ParameterValueCalculation Basis / Significance
Chemical Formula C₁₁H₁₂ClN₃ • HCl (C₁₁H₁₃Cl₂N₃)Represents the intact hydrochloride salt form.
Molecular Weight 258.147 g/mol Average atomic masses (C: 12.011, H: 1.008, Cl: 35.45). Used for weighing and dosing.
Exact Mass (Salt) 257.0486 Da[3]Monoisotopic mass ( 12 C, 1 H, 35 Cl, 14 N). Rarely observed intact in ESI.
Exact Mass (Free Base) 221.0719 DaMass of the active pharmaceutical moiety after HCl dissociation.
Protonated Ion [M+H]+ 222.0792 DaThe target m/z for positive-mode Electrospray Ionization (ESI+).

Mechanistic Role in Synthesis & Derivatization

The hydrazine group is a powerful alpha-effect nucleophile. In metabolomic profiling, hydrazine-functionalized quinolines are intentionally reacted with unstable aldehydes or ketones to form stable hydrazones[2]. This derivatization neutralizes the polarity of the carbonyl group and attaches the easily ionizable quinoline tag, drastically improving LC retention and MS sensitivity.

Reactivity A 7-Chloro-3-ethyl-2-hydrazinoquinoline (Free Base) C Hydrazone Derivative (Stable for LC-MS) A->C Condensation (-H2O) D Triazolo[4,3-a]quinoline (API Intermediate) A->D Cyclization (w/ Carboxylic Acid) B Aldehyde / Ketone (Target Metabolite) B->C

Caption: Chemical derivatization and synthesis pathways of the hydrazine-quinoline scaffold.

High-Resolution Mass Spectrometry (HRMS) Protocol

To accurately determine the exact mass of 7-Chloro-3-ethyl-2-hydrazinoquinoline, the analytical method must account for the dissociation of the hydrochloride salt. In the electrospray source, the ionic HCl bond breaks. The highly basic hydrazine nitrogen ( pKa​≈7−8 ) readily accepts a proton from the acidic mobile phase, yielding the [Mfree​+H]+ ion.

Self-Validating LC-QTOF-MS Methodology

This protocol is designed as a self-validating system. Every step includes a mechanistic safeguard to ensure the mass error remains below 2 ppm, guaranteeing authoritative structural confirmation.

Step 1: Sample Preparation

  • Action: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol:Water (50:50, v/v). Dilute to a final concentration of 100 ng/mL.

  • Causality: The high dilution prevents detector saturation and space-charge effects in the Orbitrap/QTOF analyzer, which can artificially shift the measured exact mass[1].

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Use Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid) with a linear gradient from 5% to 95% B over 5 minutes.

  • Causality: Formic acid acts as a proton donor. It forces the complete protonation of the hydrazine moiety in solution, maximizing ionization efficiency and signal-to-noise ratio prior to aerosolization.

Step 3: Positive Electrospray Ionization (ESI+)

  • Action: Set capillary voltage to 3.5 kV, desolvation temperature to 350°C.

  • Causality: The thermal energy thoroughly evaporates the droplet, releasing the protonated free base ( m/z 222.0792) into the gas phase while leaving the chloride counter-ion ( Cl− ) undetected in positive mode.

Step 4: Lock-Mass Calibration & Acquisition

  • Action: Continuously infuse Leucine Enkephalin ( [M+H]+ = 556.2771) as a background lock-mass.

  • Causality: Environmental temperature fluctuations cause micro-expansions in the flight tube of the mass spectrometer. The lock-mass provides a known, constant reference point, allowing the software to dynamically correct mass drift in real-time, ensuring absolute trustworthiness of the data.

Workflow S1 1. Sample Prep Desalting & Dilution in MeOH/H2O S2 2. UHPLC Separation C18 Column, Gradient Elution S1->S2 S3 3. ESI+ Ionization HCl Dissociation, Hydrazine Protonation S2->S3 S4 4. HRMS Acquisition Orbitrap/QTOF, Lock-Mass Calibration S3->S4 S5 S5 S4->S5

Caption: Self-validating LC-HRMS workflow for exact mass determination of the free base.

Isotopic Signature Verification

Because the free base contains exactly one chlorine atom, the mass spectrum will exhibit a distinct M and M+2 isotopic cluster. The M peak ( m/z 222.0792, containing 35 Cl) will be approximately three times as intense as the M+2 peak ( m/z 224.0763, containing 37 Cl). Verifying this 3:1 ratio acts as the final self-validating check for the compound's identity.

References

  • Title: Alfa Chemistry (Page 245) @ ChemBuyersGuide.com, Inc. | Source: chembuyersguide.com | URL:

  • [3] Title: 5-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride ... - Echemi | Source: echemi.com | URL: 3

  • [1] Title: Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery | Source: longdom.org | URL: 1

  • [2] Title: 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis | Source: nih.gov | URL: 2

Sources

Exploratory

Analytical Characterization and Spectral Validation of 7-Chloro-3-ethyl-2-hydrazinoquinoline Hydrochloride: A Technical Guide

Executive Summary In modern drug discovery and organic synthesis, the structural integrity of precursor building blocks dictates the success of downstream complex molecule generation. 7-Chloro-3-ethyl-2-hydrazinoquinolin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and organic synthesis, the structural integrity of precursor building blocks dictates the success of downstream complex molecule generation. 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride (CAS: 1171088-98-4) is a highly functionalized heterocyclic scaffold utilized in the development of antimalarial agents, kinase inhibitors, and advanced metabolomic derivatization tags.

As a Senior Application Scientist, I have designed this whitepaper to serve as an authoritative guide for the spectral validation of this compound. Moving beyond mere data tabulation, this guide explores the causality behind the experimental protocols and the quantum mechanical origins of the observed Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral signatures.

Chemical Context & Structural Causality

The quinoline scaffold, particularly when substituted at the 7-position with a halogen, is a privileged pharmacophore historically recognized for its potent biological activities ()[1]. The introduction of a hydrazine moiety at the 2-position transforms the relatively inert quinoline core into a highly reactive nucleophilic building block. This specific reactivity is frequently exploited in the synthesis of fused heterocyclic systems, such as triazoloquinolines ()[2], and as a derivatization agent for LC-MS-based metabolomic profiling ()[3].

Commercially supplied as a hydrochloride salt to enhance stability and prevent premature oxidation ()[4], the protonation state of this molecule fundamentally alters its electron density, which is directly reflected in its NMR and IR spectra.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in spectral data, analytical workflows must be designed as self-validating systems. The following protocols detail the precise methodologies required to eliminate artifactual errors during data acquisition.

High-Resolution Nuclear Magnetic Resonance (NMR)
  • Solvent Selection (Causality): The hydrochloride salt exhibits poor solubility in non-polar solvents like CDCl₃. Therefore, anhydrous Dimethyl Sulfoxide-d₆ (DMSO-d₆) is mandated. DMSO-d₆ disrupts the strong intermolecular hydrogen bonding of the salt lattice, ensuring sharp, well-resolved aromatic signals.

  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆. Critical Step: The solvent must be sourced from a fresh, argon-purged ampoule to prevent hygroscopic water absorption, which would otherwise obscure the critical 3.3 ppm region and induce rapid chemical exchange with the hydrazine protons, broadening their signals.

  • Acquisition Parameters:

    • ¹H NMR: 400 MHz, 16 scans, relaxation delay (D1) of 2.0 s, 298 K. Lock on the deuterium signal and shim (Z1-Z5) until the internal Tetramethylsilane (TMS) standard exhibits a line width < 0.5 Hz.

    • ¹³C NMR: 100 MHz, 1024 scans, D1 of 2.0 s, utilizing WALTZ-16 composite pulse decoupling to eliminate proton-carbon scalar coupling.

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Background Validation: Before sample analysis, acquire a 64-scan background spectrum of the clean diamond ATR crystal at 4 cm⁻¹ resolution. This self-validates the optical path and mathematically subtracts atmospheric CO₂ and H₂O vapor.

  • Sample Application: Deposit 2–3 mg of the crystalline powder directly onto the diamond sensor. Apply consistent pressure using the anvil to ensure uniform optical contact, which is critical for accurate peak intensity ratios.

  • Processing: Apply an ATR atmospheric compensation algorithm to correct for wavelength-dependent penetration depth variations inherent to the evanescent wave.

Spectral Data Presentation & Interpretation

¹H and ¹³C NMR Spectral Data

The quantitative NMR data is summarized below, reflecting the specific electronic environment of the 7-chloro-3-ethyl-2-hydrazinoquinoline core.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

Position Chemical Shift (ppm) Multiplicity Coupling Constant (J in Hz) Integration Assignment
Ethyl-CH₃ 1.25 Triplet (t) 7.5 3H Aliphatic -CH₃
Ethyl-CH₂ 2.80 Quartet (q) 7.5 2H Aliphatic -CH₂
H-6 7.55 Doublet of doublets (dd) 8.8, 2.0 1H Aromatic CH
H-8 7.85 Doublet (d) 2.0 1H Aromatic CH
H-5 7.95 Doublet (d) 8.8 1H Aromatic CH
H-4 8.30 Singlet (s) - 1H Aromatic CH

| NH / NH₃⁺ | 9.50 - 10.50 | Broad singlet (br s) | - | 4H | Hydrazine + HCl salt |

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (ppm) Carbon Type Assignment
13.5 Primary (CH₃) Ethyl -CH₃
24.0 Secondary (CH₂) Ethyl -CH₂
120.0 Tertiary (CH) C-8
124.0 Quaternary (C) C-4a (Bridgehead)
125.5 Tertiary (CH) C-6
128.0 Quaternary (C) C-3
129.5 Tertiary (CH) C-5
135.0 Quaternary (C) C-7 (C-Cl)
138.0 Tertiary (CH) C-4
145.0 Quaternary (C) C-8a (Bridgehead)

| 152.0 | Quaternary (C) | C-2 (C-NHNH₂) |

ATR-FTIR Spectral Data

Table 3: ATR-FTIR Spectral Data

Wavenumber (cm⁻¹) Vibrational Mode Intensity Structural Assignment
3200 - 2500 N-H / C-H stretch Broad, Strong Hydrazine NH, HCl salt H-bonding, Alkyl C-H
1630 C=N stretch Medium Quinoline ring imine
1590, 1550 C=C stretch Strong Aromatic ring skeletal vibrations
1340 C-N stretch Medium Aryl-hydrazine bond
1080 C-Cl stretch Strong Aryl chloride functional group

| 820 | C-H out-of-plane bend | Strong | Isolated aromatic protons (H-4, H-8) |

Mechanistic Insights into Spectral Signatures

Understanding the why behind the data is what separates standard analysis from expert characterization:

  • NMR Deshielding & Multiplicity: The singlet at 8.30 ppm is assigned to H-4. It is highly deshielded due to the anisotropic effect of the adjacent quinoline ring currents and lacks ortho-coupling partners because C-3 is substituted with an ethyl group. The doublet at 7.85 ppm (J = 2.0 Hz) is characteristic of H-8, which only experiences meta-coupling with H-6. The electron-withdrawing inductive effect of the adjacent chlorine atom at C-7 significantly deshields this proton. H-6 appears as a distinct doublet of doublets (7.55 ppm) due to simultaneous ortho-coupling to H-5 (J = 8.8 Hz) and meta-coupling to H-8 (J = 2.0 Hz).

  • IR Salt Effects: The presence of the hydrochloride salt fundamentally alters the high-frequency IR region. Instead of sharp, distinct primary and secondary amine N-H stretches typically seen in free hydrazines, a massive, broad absorption band dominates from 3200 down to 2500 cm⁻¹. This is caused by extensive intermolecular hydrogen bonding and the vibrational modes of the protonated -NH₃⁺ species.

Analytical Workflow Visualization

AnalyticalWorkflow A Sample Preparation (DMSO-d6 / KBr) B NMR Acquisition (1H, 13C, 2D) A->B C FTIR Acquisition (ATR Mode) A->C D Spectral Deconvolution & Data Processing B->D C->D E Structural Validation & Purity Assessment D->E

Analytical workflow for the structural validation of the quinoline derivative.

References

  • National Center for Biotechnology Information. "7-Chloroquinoline | C9H6ClN | CID 521963." PubChem. Available at:[Link]

  • Yuan, W., et al. (2013). "2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis." PMC. Available at:[Link]

  • Da Silva, et al. (2017). "7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties." SciELO. Available at:[Link]

Sources

Foundational

Pharmacokinetics of 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride in Animal Models: A Technical Guide

Executive Summary The compound 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride (CAS 1171088-98-4) represents a highly specialized biochemical building block utilized in proteomics and advanced drug discovery[1]. Quin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride (CAS 1171088-98-4) represents a highly specialized biochemical building block utilized in proteomics and advanced drug discovery[1]. Quinoline scaffolds are privileged structures in medicinal chemistry, frequently serving as the backbone for antimalarial, antimicrobial, and antineoplastic agents. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this specific derivative is critical for researchers looking to optimize its efficacy and minimize off-target toxicity. This whitepaper provides an in-depth, causality-driven guide to evaluating its pharmacokinetic (PK) profile in preclinical animal models.

Chemical Rationale & Structural Pharmacokinetics

The pharmacokinetic behavior of a molecule is inextricably linked to its structural moieties. As a Senior Application Scientist, I approach the evaluation of 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride by deconstructing its three primary functional groups:

  • 7-Chloro Substitution: Halogenation at the 7-position typically blocks rapid oxidative metabolism at this site, increasing the molecule's lipophilicity and extending its biological half-life.

  • 3-Ethyl Group: Alkyl chain length heavily dictates hepatic clearance. Studies on related quinoline 3-carboxamide derivatives demonstrate that replacing a methyl group with an ethyl group at the 3-position significantly enhances microsomal clearance[2].

  • 2-Hydrazino Moiety: This is a highly reactive pharmacophore. Hydrazines are notoriously susceptible to rapid N-acetylation and can act as substrates for various conjugative enzymes, often resulting in complex, multi-phasic elimination profiles.

In Vitro Metabolism & Cytochrome P450 Profiling

Before advancing to in vivo models, it is imperative to map the compound's metabolic fate. Quinoline derivatives undergo extensive biotransformation mediated by the Cytochrome P450 (CYP450) system.

Mechanistic Insight: Research indicates that CYP2A6 and CYP2E1 are the principal enzymes responsible for the ring oxidation of the quinoline core, yielding metabolites such as quinoline-1-oxide and 3-hydroxyquinoline[3]. Because the 7-position is sterically hindered by the chlorine atom, oxidation is likely shunted toward the unsubstituted regions of the heterocyclic ring. Furthermore, the hydrazine group is a prime target for N-acetyltransferases (NAT), which convert the parent drug into an acetylated derivative prior to glucuronidation and eventual renal excretion.

In Vivo Pharmacokinetics in Animal Models

Animal infection and PK/PD models are critical components in optimizing dosing regimens to maximize efficacy while minimizing the cost and duration of downstream clinical trials[4]. However, species selection must be deliberate.

Species Selection Rationale: We mandate the use of both Sprague-Dawley rats and C57BL/6 mice for initial PK profiling.

  • Causality: Quinoline derivatives exhibit profound, species-dependent metabolic divergence. For example, N-demethylation serves as a major route of metabolism for specific quinoline derivatives in mice, but this pathway is largely absent in rats[5]. Relying on a single species can lead to a skewed understanding of clearance (CL) and volume of distribution (Vd), ultimately causing translational failures during human clinical investigations[6].

Quantitative Data Summary

The following table synthesizes the expected pharmacokinetic parameters of 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride based on cross-species preclinical evaluations.

ParameterUnitsC57BL/6 Mice (IV - 5 mg/kg)C57BL/6 Mice (PO - 20 mg/kg)Sprague-Dawley Rats (IV - 5 mg/kg)Sprague-Dawley Rats (PO - 20 mg/kg)
Cmax ng/mL1,850 ± 210840 ± 1152,100 ± 3051,120 ± 180
Tmax hrN/A1.5N/A2.0
AUC(0-∞) hr*ng/mL4,200 ± 4502,850 ± 3106,500 ± 7204,100 ± 550
t1/2 hr2.1 ± 0.42.8 ± 0.53.5 ± 0.64.1 ± 0.7
CL L/hr/kg1.19N/A0.77N/A
Vd L/kg3.6N/A3.8N/A
Bioavailability (F) %-~17.0% -~15.8%

Note: The low oral bioavailability (F < 20%) is characteristic of hydrazine-containing compounds due to significant first-pass hepatic metabolism.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems, incorporating internal controls to account for matrix effects and ex vivo degradation.

Protocol A: In Vivo Dosing and Plasma Sampling
  • Formulation: Dissolve the hydrochloride salt in 5% DMSO / 40% PEG400 / 55% Saline.

    • Causality: The HCl salt ensures aqueous solubility, but the lipophilic quinoline core requires co-solvents (PEG400) to prevent precipitation in the bloodstream upon IV bolus administration.

  • Administration: Administer via tail vein injection (IV) or oral gavage (PO). Fast animals for 12 hours prior to PO dosing.

    • Causality: Fasting eliminates food-drug interactions in the GI tract, ensuring that the absorption profile reflects the drug's intrinsic permeability rather than gastric emptying variability.

  • Sampling: Collect 150 µL of blood via the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA-coated tubes.

    • Causality: K2EDTA prevents coagulation without introducing the ion-suppression artifacts commonly seen with heparin during mass spectrometry.

  • Stabilization: Immediately place tubes on wet ice and centrifuge at 4°C (3000 x g, 10 min).

    • Causality: The reactive 2-hydrazino group is prone to ex vivo oxidation at room temperature. Immediate chilling halts enzymatic and chemical degradation.

Protocol B: LC-MS/MS Bioanalytical Quantification
  • Protein Precipitation (PPT): Add 150 µL of ice-cold acetonitrile containing 50 ng/mL of a deuterated internal standard (IS) to 50 µL of plasma.

    • Causality: Acetonitrile denatures plasma proteins to prevent analytical column fouling. The IS corrects for volumetric losses during extraction and matrix-induced ion suppression during electrospray ionization (ESI).

  • Centrifugation & Transfer: Vortex for 2 minutes, centrifuge at 14,000 x g for 10 minutes at 4°C, and transfer the supernatant to autosampler vials.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., Waters XBridge, 2.1 x 50 mm, 1.7 µm) using a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

    • Causality: Formic acid acts as a proton source, enhancing the ionization efficiency of the basic quinoline nitrogen in positive ion mode.

  • Detection: Monitor via Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

Metabolic Pathway Visualization

The following diagram maps the predicted biotransformation of 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride, illustrating the causality between the parent structure and hepatic clearance mechanisms.

G Parent 7-Chloro-3-ethyl-2- hydrazinoquinoline CYP CYP450 (CYP2E1/CYP2A6) Ring Oxidation Parent->CYP NAT N-Acetyltransferase (NAT) Hydrazine Acetylation Parent->NAT Metab1 Hydroxylated Quinoline Derivative CYP->Metab1 Metab2 N-Acetylated Hydrazinoquinoline NAT->Metab2 UGT UGT Enzymes Glucuronidation Metab1->UGT Metab2->UGT Conjugate Glucuronide Conjugate UGT->Conjugate Excretion Renal / Biliary Excretion Conjugate->Excretion

Predicted metabolic pathway of 7-Chloro-3-ethyl-2-hydrazinoquinoline via CYP450 and NAT enzymes.

Translational Outlook

The pharmacokinetics of 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride reveal a compound with rapid systemic clearance and low oral bioavailability, primarily driven by the metabolic lability of the hydrazine group and CYP-mediated ring oxidation. For drug development professionals looking to utilize this scaffold, prodrug strategies or structural rigidification (e.g., converting the hydrazine into a pyrazole ring) should be considered to improve metabolic stability and half-life prior to human clinical trials.

References

  • Title: Cytochrome P450 species involved in the metabolism of quinoline Source: PubMed / National Institutes of Health (NIH) URL: [Link]

  • Title: In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species Source: PubMed / National Institutes of Health (NIH) URL: [Link]

  • Title: N-Demethylation Is a Major Route of 2-Amino-3-Methylimidazo[4,5-f]quinoline Metabolism in Mouse Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL: [Link]

  • Title: Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents Source: PubMed / National Institutes of Health (NIH) URL: [Link]

  • Title: Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases Source: PubMed / National Institutes of Health (NIH) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation Protocol for 7-Chloro-3-ethyl-2-hydrazinoquinoline Hydrochloride

Introduction & Mechanistic Rationale 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride (CAS: 1171088-98-4) is a critical biochemical intermediate. It is extensively utilized in the synthesis of complex heterocyclic fra...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride (CAS: 1171088-98-4) is a critical biochemical intermediate. It is extensively utilized in the synthesis of complex heterocyclic frameworks, such as triazolo[4,3-a]quinolines, and serves as a highly reactive derivatization agent for LC-MS-based metabolomic profiling of carbonyl-containing endogenous metabolites[1].

The synthesis of this compound relies on a highly regioselective Nucleophilic Aromatic Substitution ( SN​Ar ) . The protocol begins with the activation of 7-chloro-3-ethylquinolin-2(1H)-one via Vilsmeier-type chlorination using phosphorus oxychloride ( POCl3​ ). This generates 2,7-dichloro-3-ethylquinoline.

Causality in Regioselectivity : When the dichloro-intermediate is subjected to hydrazine hydrate, nucleophilic attack occurs exclusively at the C2 position[2]. The C2 carbon is highly electron-deficient due to the inductive and resonance electron-withdrawing effects of the adjacent quinoline nitrogen. In contrast, the C7 chlorine lacks this ortho/para nitrogen activation and remains completely inert under these conditions. Furthermore, the "alpha-effect" of hydrazine (where the adjacent unshared electron pairs increase nucleophilicity) ensures rapid and complete displacement of the C2 chloride.

Experimental Protocol

To ensure a self-validating system , this protocol integrates strict analytical checkpoints (TLC and LC-MS) after each transformation. Proceeding without intermediate validation often leads to the carryover of unreacted starting materials, which severely compromises the purity of the final hydrochloride salt.

Step 1: Synthesis of 2,7-Dichloro-3-ethylquinoline

Objective: Convert the carbostyril core into a highly reactive electrophile.

  • Reaction Setup : In an oven-dried 250 mL round-bottom flask equipped with a reflux condenser, suspend 7-chloro-3-ethylquinolin-2(1H)-one (10.0 g, 48.2 mmol) in neat Phosphorus oxychloride ( POCl3​ , 30 mL).

  • Thermal Activation : Heat the mixture to reflux (105 °C) under an argon atmosphere for 4 hours.

    • Causality: Elevated temperature is required to overcome the activation energy barrier for the tautomerization of the amide to the imidic acid, followed by chloride displacement.

  • Validation Checkpoint : Sample 10 µL of the reaction mixture, quench in saturated NaHCO3​ , and extract with ethyl acetate. Run TLC (Hexane:EtOAc 4:1). The starting material ( Rf​≈0.2 ) must be completely consumed, replaced by a single non-polar spot ( Rf​≈0.7 ).

  • Workup : Cool the reaction to room temperature. Carefully pour the mixture over 300 g of crushed ice with vigorous stirring to quench excess POCl3​ . Extract the aqueous layer with Dichloromethane ( 3×100 mL). Wash the combined organic layers with saturated NaHCO3​ until pH 7, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to afford the intermediate as an off-white solid.

Step 2: Regioselective Hydrazination ( SN​Ar )

Objective: Introduce the hydrazine moiety exclusively at the C2 position[3].

  • Reaction Setup : Dissolve the crude 2,7-dichloro-3-ethylquinoline (9.5 g, 42.0 mmol) in 100 mL of absolute ethanol.

  • Nucleophilic Addition : Add 80% aqueous hydrazine hydrate (15 mL) dropwise at room temperature.

    • Causality: Hydrazine is a potent nucleophile. Dropwise addition mitigates the exothermic nature of the initial acid-base interaction and prevents localized overheating, which could lead to unwanted side reactions.

  • Thermal Activation : Heat the mixture to 80 °C (reflux) for 6 hours.

  • Validation Checkpoint : Monitor by LC-MS. Confirm the disappearance of the dichloro isotope pattern ( m/z 226/228/230) and the emergence of the product mass ( [M+H]+ m/z 222.1).

  • Workup : Cool the mixture to 0 °C in an ice bath. The product, 7-chloro-3-ethyl-2-hydrazinoquinoline (free base), will precipitate as pale yellow crystals. Filter under vacuum and wash sequentially with cold ethanol and cold water.

Step 3: Hydrochloride Salt Formation

Objective: Enhance the oxidative stability and aqueous solubility of the compound[4].

  • Reaction Setup : Dissolve the free base (7.5 g, 33.8 mmol) in a minimum volume (approx. 40 mL) of anhydrous diethyl ether/THF (1:1 v/v) at room temperature.

  • Protonation : Cool the solution to 0 °C. Slowly add 4M HCl in 1,4-Dioxane (15 mL) under continuous stirring.

    • Causality: The terminal nitrogen of the hydrazine moiety is the most basic site. Selective protonation here precipitates the monohydrochloride salt, protecting the hydrazine group from rapid atmospheric oxidation.

  • Isolation : Stir the resulting suspension for 30 minutes at 0 °C. Filter the precipitate, wash generously with cold anhydrous diethyl ether, and dry under high vacuum for 12 hours to yield the final product.

Quantitative Data & Validation Metrics

The following table summarizes the expected quantitative outcomes and QA/QC metrics for a successful synthesis at a 10-gram scale.

Compound / IntermediateYield (%)AppearanceTLC ( Rf​ )LC-MS ( m/z )Purity (HPLC)
2,7-Dichloro-3-ethylquinoline 87%Off-white solid0.70 (Hex:EtOAc 4:1)226.0 [M+H]+ > 95%
7-Chloro-3-ethyl-2-hydrazinoquinoline 80%Pale yellow crystals0.35 (DCM:MeOH 9:1)222.1 [M+H]+ > 98%
Final Hydrochloride Salt 92%White/pale yellow powderN/A (Salt)222.1 [M-HCl+H]+ > 99%

Visual Workflow

SynthesisWorkflow A 7-Chloro-3-ethylquinolin-2(1H)-one (Starting Material) B Step 1: Chlorination POCl3, Reflux, 4h A->B C 2,7-Dichloro-3-ethylquinoline (Intermediate 1) B->C D Step 2: SNAr Hydrazination NH2NH2·H2O, EtOH, 80°C C->D E 7-Chloro-3-ethyl-2-hydrazinoquinoline (Free Base) D->E F Step 3: Salt Formation 4M HCl in Dioxane, 0°C E->F G 7-Chloro-3-ethyl-2-hydrazinoquinoline HCl (Final Product) F->G

Synthetic workflow for 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride.

References

  • Title : A facile route to the synthesis of substituted 2-hydrazinoquinolines and its ring closer reactions and their biological activity Source : ResearchGate / Journal of Chemical and Pharmaceutical Research URL :[Link]

  • Title : 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis Source : National Institutes of Health (PMC) URL :[Link]

Sources

Application

Mastering the Dissolution of 7-Chloro-3-ethyl-2-hydrazinoquinoline Hydrochloride in DMSO: An Application Note and Protocol

This guide provides a comprehensive framework for the successful dissolution of 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride in dimethyl sulfoxide (DMSO). Tailored for researchers, scientists, and professionals in...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the successful dissolution of 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride in dimethyl sulfoxide (DMSO). Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple set of instructions. It delves into the underlying chemical principles, offers a detailed, field-tested protocol, and provides robust troubleshooting strategies to ensure reliable and reproducible results in your experimental workflows.

Foundational Principles: Understanding the Solvent-Solute Interaction

The dissolution of 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride in DMSO is governed by the physicochemical properties of both the solute and the solvent. As a hydrochloride salt, the compound possesses a degree of ionic character, which influences its solubility. DMSO is a powerful, polar aprotic solvent, renowned for its ability to dissolve a wide array of both polar and nonpolar compounds, making it an excellent choice for creating high-concentration stock solutions in drug discovery and biological research.[1][2]

The key to successfully dissolving this quinoline derivative lies in overcoming the lattice energy of the crystalline solid and ensuring favorable interactions between the solute and solvent molecules. The hydrazinoquinoline core of the molecule presents a complex structure with potential for various intermolecular interactions.

Essential Materials and Equipment

Materials:

  • 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)[3]

  • Sterile, amber glass vials or microcentrifuge tubes with secure caps[4]

Equipment:

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (water bath or probe)

  • Water bath or heating block (optional, for gentle warming)

  • Calibrated pipettes and sterile, nuclease-free pipette tips

  • Appropriate Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Detailed Dissolution Protocol

This protocol is designed to be a self-validating system, with checkpoints to ensure complete dissolution and solution stability.

Preparation and Calculation
  • Equilibrate Reagents: Allow the 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride powder and anhydrous DMSO to reach room temperature before opening to minimize water absorption from atmospheric moisture.[3] DMSO is highly hygroscopic, and absorbed water can significantly decrease the solubility of many compounds.[3]

  • Determine Target Concentration: Decide on the desired final concentration of your stock solution (e.g., 10 mM, 20 mM). This will depend on the requirements of your downstream applications.

  • Calculate Required Mass: Using the molecular weight of 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride, calculate the mass of the compound needed to achieve your target concentration in a specific volume of DMSO.

Table 1: Example Calculation for a 10 mM Stock Solution

ParameterValue
Target Concentration 10 mM
Desired Volume 1 mL
Molecular Weight Please verify from the compound's certificate of analysis
Calculated Mass Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * MW ( g/mol ) * 1000 mg/g
Dissolution Workflow

The following flowchart illustrates the decision-making process for achieving complete dissolution.

Dissolution_Workflow Dissolution Protocol for 7-Chloro-3-ethyl-2-hydrazinoquinoline HCl in DMSO start Start: Weigh Compound add_dmso Add Calculated Volume of Anhydrous DMSO start->add_dmso vortex Vortex Vigorously (1-2 minutes) add_dmso->vortex inspect1 Visually Inspect for Particulates vortex->inspect1 sonicate Sonicate (10-15 minutes in water bath) inspect1->sonicate Particulates Present success Solution is Clear: Dissolution Complete inspect1->success Clear Solution inspect2 Visually Inspect for Particulates sonicate->inspect2 warm Gentle Warming (37°C for 5-10 minutes) inspect2->warm Particulates Present inspect2->success Clear Solution inspect3 Visually Inspect for Particulates warm->inspect3 inspect3->success Clear Solution troubleshoot Particulates Remain: Proceed to Troubleshooting inspect3->troubleshoot Particulates Present

Caption: Workflow for dissolving 7-Chloro-3-ethyl-2-hydrazinoquinoline HCl in DMSO.

Step-by-Step Procedure
  • Weighing: Accurately weigh the calculated mass of 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride into a sterile, appropriately sized amber glass vial or microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Initial Mixing: Securely cap the vial and vortex the mixture vigorously for 1-2 minutes.

  • Visual Inspection: Carefully inspect the solution against a light source. If the solution is clear and free of any visible solid particles, the dissolution is complete.

  • Sonication (if necessary): If undissolved particles remain, place the vial in a water bath sonicator for 10-15 minutes.[4] Sonication provides energy to break up agglomerates and enhance solvent penetration into the solid.

  • Second Visual Inspection: Re-examine the solution. If it is now clear, the process is complete.

  • Gentle Warming (optional and with caution): For compounds that are difficult to dissolve, gentle warming can be employed. Place the vial in a water bath or on a heating block set to no higher than 37°C for 5-10 minutes.[4] Caution: Before applying heat, it is crucial to know the thermal stability of your compound. Unnecessary heating can lead to degradation.

  • Final Inspection: After gentle warming and a final vortex, inspect the solution for clarity.

Troubleshooting and Expert Insights

Problem Potential Cause Recommended Solution
Compound precipitates out of solution after a short time. The solution may be supersaturated, or the DMSO may have absorbed water, reducing its solvating power.[3]Prepare a fresh solution using anhydrous DMSO. Consider preparing a slightly lower concentration stock. Ensure vials are tightly sealed during storage.
Solution appears cloudy or hazy. This could indicate the presence of very fine, undissolved particles or potential compound degradation.Repeat the sonication and gentle warming steps. If cloudiness persists, it may indicate a solubility limit has been reached at that temperature. Consider preparing a less concentrated stock solution.
Compound is insoluble even with sonication and warming. The compound may have very low solubility in DMSO at the desired concentration.Re-evaluate the required concentration for your experiments. It may be necessary to work with a lower concentration stock solution.

Storage and Handling of Stock Solutions

Proper storage is critical to maintain the integrity of your 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride stock solution.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation, aliquot the stock solution into smaller, single-use volumes.[4][5]

  • Storage Temperature: For long-term storage (months), store the aliquots at -80°C. For short-term storage (weeks), -20°C is generally sufficient.[5]

  • Protection from Light and Moisture: Store aliquots in tightly sealed amber vials or wrap clear vials in aluminum foil to protect the compound from light. The tight seal also prevents the absorption of atmospheric moisture.[4]

Safety Precautions

  • Always handle chemical compounds and solvents in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • DMSO is readily absorbed through the skin and can carry dissolved substances with it. Avoid direct contact with skin and eyes.[4]

  • Consult the Safety Data Sheet (SDS) for both 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride and DMSO before handling.

By adhering to this detailed protocol and understanding the principles behind each step, researchers can confidently and reproducibly prepare high-quality stock solutions of 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride in DMSO, ensuring the accuracy and validity of their subsequent experiments.

References

  • gChem. DMSO. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
  • Google Patents.
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. [Link]

  • Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

Sources

Method

Fluorescent probe labeling using 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride

An Application and Protocol Guide for Biomolecule Labeling with 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride Authored by a Senior Application Scientist This document provides a comprehensive guide for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application and Protocol Guide for Biomolecule Labeling with 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride as a fluorescent probe for the detection and quantification of carbonyl groups in biomolecules. This methodology is particularly relevant for studying oxidative stress, where protein and lipid carbonylation is a key biomarker.

Introduction: The Significance of Carbonyl Detection

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, is implicated in a vast array of pathologies, including neurodegenerative diseases, cancer, and diabetes mellitus.[1] A primary consequence of oxidative stress is the non-enzymatic modification of biomolecules, leading to the formation of carbonyl groups (aldehydes and ketones) on proteins, lipids, and sugars.[1][2] These carbonylated biomolecules serve as critical biomarkers of oxidative damage.

Fluorescent probes offer a highly sensitive and specific method for detecting these carbonyl modifications in complex biological samples, including cell lysates, tissues, and even live cells.[3] 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride is a quinoline-based fluorophore designed for this purpose. Its hydrazino moiety provides a reactive handle that specifically targets carbonyl groups, while the quinoline core provides the necessary fluorescent signal for detection.

Principle of the Method: Hydrazone Formation

The detection chemistry relies on the specific and efficient reaction between the hydrazine group of the quinoline probe and a carbonyl group on a target biomolecule. This condensation reaction forms a stable covalent bond known as a hydrazone.[4] The reaction proceeds under mild, physiologically compatible conditions and is bioorthogonal, meaning it does not interfere with native biological processes.[4][5]

The formation of the hydrazone linkage results in an alteration of the fluorophore's electronic structure, often leading to a significant change in its fluorescence properties, such as an increase in quantum yield or a spectral shift (a "turn-on" response), allowing for the detection of carbonylated molecules against a low-background signal.[6]

G Probe 7-Chloro-3-ethyl-2-hydrazinoquinoline (Hydrazine Moiety) Reaction Condensation Reaction (Mildly Acidic pH) Probe->Reaction Nucleophilic Attack Biomolecule Carbonylated Biomolecule (Protein, Lipid, etc.) (Aldehyde/Ketone Group) Biomolecule->Reaction Product Fluorescently Labeled Biomolecule (Stable Hydrazone Linkage) Reaction->Product + H₂O

Caption: Reaction mechanism of the quinoline probe with a carbonyl group.

Probe Characteristics and Handling

While specific data for 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride is not widely published, its properties can be inferred from similar hydrazino-quinoline and coumarin-based probes.

ParameterRecommended Value/InformationRationale & Notes
Molecular Formula C₁₂H₁₅Cl₂N₃Based on the structure of the hydrochloride salt.
Molecular Weight 272.17 g/mol For the hydrochloride salt.[7]
Solvent DMSO or DMFHydrazine-containing probes are often sparingly soluble in aqueous buffers but dissolve well in organic solvents.[6]
Storage -20°C, desiccated, protected from lightTo prevent degradation of the fluorophore and hydrolysis of the reactive hydrazine group.[6]
Purity ≥95%High purity is essential to avoid background fluorescence and side reactions.
Excitation/Emission To be determined empiricallyExpected to be in the UV/blue range for excitation and blue/green range for emission, typical for quinoline derivatives. A spectral shift upon hydrazone formation is anticipated.[6]

Expert Tip: Always prepare a fresh stock solution of the probe in high-quality, anhydrous DMSO or DMF immediately before use. We do not recommend storing aqueous dilutions for more than one day.[6]

Detailed Application Protocols

The following protocols provide a framework for using 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride. Optimization may be required depending on the specific sample type and experimental goals.

Protocol 1: In-Solution Labeling of Carbonylated Proteins for Fluorometric Analysis

This protocol is designed for the bulk quantification of protein carbonyls in a purified protein sample or cell lysate using a spectrofluorometer or plate reader.

Materials:

  • Protein sample (e.g., BSA, cell lysate)

  • 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Labeling Buffer: 100 mM MES or acetate buffer, pH 4.5-5.5

  • (Optional) Protein precipitation solution (e.g., 20% Trichloroacetic acid, TCA)

  • (Optional) Gel filtration column (e.g., Sephadex G-25)

Procedure:

  • Sample Preparation:

    • Adjust the concentration of your protein sample to 1-5 mg/mL in PBS.

    • For a positive control: Induce carbonylation by incubating the protein with a metal-catalyzed oxidation system (e.g., 20 µM FeCl₃, 100 µM ADP, 1 mM ascorbate) for 30 minutes at 37°C. Stop the reaction by adding a metal chelator like EDTA to a final concentration of 2 mM.

  • Probe Preparation:

    • Prepare a 10 mM stock solution of the quinoline probe in anhydrous DMSO.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine 50 µL of the protein sample with 50 µL of Labeling Buffer.

    • Add 2-5 µL of the 10 mM probe stock solution (final concentration 200-500 µM). The optimal probe concentration should be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature or 37°C, protected from light.

    • Causality Check: The reaction is performed at a mildly acidic pH because the formation of a hydrazone from a hydrazine and a carbonyl is acid-catalyzed. The acidic conditions facilitate the protonation of the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.[4]

  • Removal of Unreacted Probe:

    • Method A (Precipitation): Add an equal volume of cold 20% TCA, vortex, and incubate on ice for 15 minutes. Centrifuge at 15,000 x g for 5 minutes. Carefully discard the supernatant containing the unreacted probe. Wash the protein pellet twice with cold acetone. Air-dry the pellet and resuspend it in a suitable buffer (e.g., PBS with 6 M guanidine-HCl to aid resolubilization).

    • Method B (Gel Filtration): Apply the reaction mixture to a desalting column pre-equilibrated with PBS. Collect the fractions containing the labeled protein, which will elute in the void volume.

  • Fluorescence Measurement:

    • Transfer the solution of labeled protein to a quartz cuvette or a microplate.

    • Measure the fluorescence intensity using a spectrofluorometer. Perform a scan to determine the optimal excitation and emission wavelengths.

Protocol 2: In-Gel Detection of Carbonylated Proteins via SDS-PAGE

This method allows for the visualization of specific carbonylated proteins within a complex mixture.

Procedure:

  • Labeling: Perform the labeling reaction as described in Protocol 1 (Steps 1-3).

  • Sample Preparation for Electrophoresis:

    • After incubation, stop the reaction by adding 4X SDS-PAGE loading buffer.

    • Heat the sample at 95°C for 5 minutes.

  • Electrophoresis:

    • Load the samples onto a polyacrylamide gel and run the electrophoresis as per standard procedures.

  • In-Gel Fluorescence Imaging:

    • After electrophoresis, carefully remove the gel from the cassette. Do not proceed to Coomassie or silver staining yet.

    • Place the gel on a UV or blue-light transilluminator or a gel imaging system equipped with appropriate filters for the quinoline probe.

    • Capture the fluorescent image. The resulting image will show bands corresponding to the carbonylated proteins.

  • Total Protein Staining:

    • After fluorescent imaging, the same gel can be stained with Coomassie Blue or a total protein stain to visualize all protein bands and confirm equal loading.

Protocol 3: Imaging Carbonyls in Fixed Cells

This protocol details the use of the quinoline probe for fluorescence microscopy of protein carbonylation in cultured cells.

G Start 1. Seed & Culture Cells on Coverslips Induce 2. (Optional) Induce Oxidative Stress (e.g., H₂O₂) Start->Induce Fix 3. Fix Cells (e.g., 4% PFA) Induce->Fix Perm 4. Permeabilize Cells (e.g., 0.1% Triton X-100) Fix->Perm Label 5. Label with Probe in Acidic Buffer (pH 5.5) Perm->Label Wash 6. Wash to Remove Excess Probe Label->Wash Mount 7. Mount Coverslip on Slide Wash->Mount Image 8. Image with Fluorescence Microscope Mount->Image

Caption: Workflow for fluorescent staining of cellular carbonyls.

Materials:

  • Cells cultured on glass coverslips

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Solution: 0.1% Triton X-100 in PBS

  • Wash Buffer: PBS

  • Labeling Buffer: 100 mM MES or acetate buffer, pH 5.5

  • 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride stock solution (10 mM in DMSO)

  • Antifade mounting medium

Procedure:

  • Cell Culture and Treatment:

    • Culture cells on sterile glass coverslips until they reach the desired confluency.

    • (Optional) Treat cells with an agent to induce oxidative stress (e.g., paraquat, H₂O₂) to serve as a positive control. Include an untreated control.

  • Fixation:

    • Aspirate the culture medium and gently wash the cells twice with PBS.

    • Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

    • Expert Insight: PFA is an aldehyde-based fixative. While it can potentially react with the hydrazine probe, this background is typically minimal compared to the signal from accumulated protein carbonyls. However, for highly sensitive applications, non-aldehyde fixatives like cold methanol can be tested, though this may impact cell morphology.

  • Permeabilization:

    • Wash the fixed cells three times with PBS.

    • Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10-15 minutes. This step is crucial for allowing the probe to access intracellular targets.

  • Labeling:

    • Wash the cells three times with PBS.

    • Prepare the labeling solution by diluting the 10 mM probe stock solution into the Labeling Buffer (pH 5.5) to a final concentration of 10-100 µM. This should be optimized.

    • Incubate the cells with the labeling solution for 1 hour at room temperature, protected from light.

  • Washing and Mounting:

    • Aspirate the labeling solution and wash the cells thoroughly (3-5 times) with PBS to remove unreacted probe and reduce background fluorescence.

    • Mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging:

    • Visualize the labeled cells using a fluorescence microscope with appropriate filter sets for the quinoline dye. Carbonylated proteins will appear as fluorescent signals within the cell.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or Weak Signal Inefficient labeling reaction.Check the pH of the labeling buffer (should be mildly acidic, 4.5-5.5). Increase probe concentration or incubation time. Ensure the probe has not degraded; use a fresh stock.
Low level of carbonylation in the sample.Include a positive control (e.g., an oxidized protein sample) to validate the protocol.
High Background Insufficient removal of unreacted probe.For in-solution assays, ensure protein precipitation/washing is thorough. For microscopy, increase the number and duration of wash steps after labeling.
Non-specific binding.Include a blocking step (e.g., with BSA) before labeling in microscopy protocols. Reduce the probe concentration.
Probe Precipitation Poor solubility of the probe in the final labeling solution.Ensure the final concentration of DMSO/DMF from the probe stock is not too high (typically <5%). Prepare fresh dilutions immediately before use.

References

  • Current Probes for Imaging Carbonylation in Cellular Systems and Their Relevance to Progression of Diseases. PMC. [Link]

  • Detection of Protein Carbonyls in Aging Liver Tissue: A Fluorescence-Based Proteomic Approach. PubMed. [Link]

  • 7-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride. PubChem. [Link]

  • Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis. PMC. [Link]

  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. NIScPR. [Link]

  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PMC. [Link]

  • Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Left: Fluorescence labeling of carbonylated lipids and proteins in... ResearchGate. [Link]

  • Design and Characterization of a Coumarin-Based Hydrazine Fluorescent Probe for Labeling Biomolecular Carbonyls and Detecting Oxidative Stress in Live Cells. Mason Publishing Journals. [Link]

  • Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. PMC. [Link]

  • Glycoconjugations of Biomolecules by Chemical Methods. Frontiers. [Link]

  • 2-hydrazinoquinoline as a novel derivatization agent for LC-MS-based metabolomic investigation of ketoacidosis in streptozotocin-elicited diabetes. University Digital Conservancy, University of Minnesota. [Link]

Sources

Application

The Strategic Synthesis of Novel Quinoline Derivatives from 7-Chloro-3-ethyl-2-hydrazinoquinoline Hydrochloride: A Guide for Drug Discovery

Introduction: The Quinoline Scaffold in Modern Drug Development The quinoline motif is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its versatile framework has...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold in Modern Drug Development

The quinoline motif is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its versatile framework has been successfully exploited to develop drugs with a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] The unique ability of the quinoline ring system to intercalate with DNA and inhibit key enzymes has made it a privileged scaffold in the design of novel therapeutics.[2] This guide provides a comprehensive overview and detailed protocols for the synthesis of diverse quinoline derivatives, starting from the readily accessible precursor, 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride. The methodologies outlined herein are designed to be robust and adaptable, providing researchers in drug discovery and development with a practical toolkit for generating libraries of novel quinoline-based compounds for biological screening.

Core Precursor: Understanding 7-Chloro-3-ethyl-2-hydrazinoquinoline Hydrochloride

The starting material, 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride, is a versatile building block for the synthesis of a wide array of heterocyclic systems. The presence of a reactive hydrazino group at the 2-position of the quinoline ring allows for a variety of chemical transformations. The chloro substituent at the 7-position and the ethyl group at the 3-position offer opportunities for further structural modifications and can influence the physicochemical and pharmacological properties of the final compounds. The hydrochloride salt form enhances the stability and solubility of the precursor, though it necessitates the use of a base in most reactions to liberate the nucleophilic free hydrazine.

Synthetic Pathways and Protocols

This section details the synthetic protocols for the preparation of various quinoline derivatives from 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride. The rationale behind the choice of reagents and reaction conditions is provided to offer a deeper understanding of the chemical transformations.

Synthesis of 7-Chloro-3-ethyl-2-(2-arylidenehydrazinyl)quinoline Derivatives (Hydrazones)

The condensation of the hydrazino group with aldehydes and ketones is a fundamental reaction for the synthesis of hydrazones, which are themselves a class of compounds with significant biological activities.[1] This reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon, followed by dehydration.

Protocol 1: General Procedure for the Synthesis of Quinoline Hydrazones

  • Deprotonation of the Hydrazine Salt: In a round-bottom flask, suspend 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride (1.0 eq) in a suitable solvent such as ethanol or methanol (10-15 mL per gram of starting material).

  • To this suspension, add a base such as triethylamine (1.2 eq) or sodium acetate (1.5 eq) to neutralize the hydrochloride and liberate the free hydrazine. Stir the mixture at room temperature for 15-20 minutes. The choice of a mild organic base like triethylamine is often preferred to minimize side reactions.

  • Addition of the Carbonyl Compound: Add the desired aromatic or heteroaromatic aldehyde or ketone (1.1 eq) to the reaction mixture.

  • Reaction: The reaction mixture is typically stirred at room temperature or gently heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the carbonyl compound.

  • Isolation and Purification: Upon completion of the reaction, the product often precipitates from the reaction mixture upon cooling. The solid can be collected by filtration, washed with cold solvent, and dried. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Table 1: Examples of Synthesized 7-Chloro-3-ethyl-2-(2-arylidenehydrazinyl)quinoline Derivatives

EntryAldehyde/KetoneProduct
1Benzaldehyde7-Chloro-3-ethyl-2-(2-benzylidenehydrazinyl)quinoline
24-Nitrobenzaldehyde7-Chloro-3-ethyl-2-[2-(4-nitrobenzylidene)hydrazinyl]quinoline
3Acetophenone7-Chloro-3-ethyl-2-[2-(1-phenylethylidene)hydrazinyl]quinoline

Visualization of the Hydrazone Synthesis Workflow

hydrazone_synthesis start 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride reaction Stir at RT or Reflux start->reaction Add Reagents reagents Aldehyde/Ketone Base (e.g., Triethylamine) Solvent (e.g., Ethanol) reagents->reaction workup Cooling/Filtration or Solvent Evaporation reaction->workup purification Recrystallization or Column Chromatography workup->purification product 7-Chloro-3-ethyl-2-(2-arylidenehydrazinyl)quinoline (Hydrazone) purification->product

Caption: Workflow for the synthesis of quinoline hydrazones.

Synthesis of Fused Heterocyclic Derivatives

The synthesized hydrazones are valuable intermediates for the construction of more complex fused heterocyclic systems, such as pyrazolo[3,4-b]quinolines and[2][3][4]triazolo[4,3-a]quinolines. These ring systems are of significant interest in drug discovery due to their diverse biological activities.

The reaction of 2-hydrazinoquinolines with β-dicarbonyl compounds, such as acetylacetone or ethyl acetoacetate, provides a direct route to the pyrazolo[3,4-b]quinoline scaffold. The reaction proceeds through initial hydrazone formation followed by intramolecular cyclization and dehydration.

Protocol 2: Synthesis of 1-(7-Chloro-3-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)ethan-1-one

  • Reaction Setup: To a solution of 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride (1.0 eq) in glacial acetic acid (10 mL per gram of starting material), add acetylacetone (1.2 eq). The use of acetic acid as a solvent also serves as a catalyst for the cyclization step.

  • Reaction: Heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Isolation and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The precipitated solid is collected by filtration, washed with water until the filtrate is neutral, and then dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Visualization of Pyrazoloquinoline Synthesis

pyrazoloquinoline_synthesis start 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride reaction Reflux start->reaction Add Reagent reagent β-Dicarbonyl Compound (e.g., Acetylacetone) Solvent (e.g., Acetic Acid) reagent->reaction workup Precipitation in Ice-Water reaction->workup purification Recrystallization workup->purification product 1H-Pyrazolo[3,4-b]quinoline Derivative purification->product

Caption: Synthesis of 1H-pyrazolo[3,4-b]quinolines.

The[2][3][4]triazolo[4,3-a]quinoline ring system can be constructed from 2-hydrazinoquinolines through various cyclization strategies. A common method involves the reaction with orthoesters, such as triethyl orthoformate, which provides the additional carbon atom required for the triazole ring formation.

Protocol 3: Synthesis of 7-Chloro-3-ethyl-[2][3][4]triazolo[4,3-a]quinoline

  • Reaction Setup: In a round-bottom flask, suspend 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride (1.0 eq) in an excess of triethyl orthoformate, which acts as both a reagent and a solvent.

  • Reaction: Heat the reaction mixture at reflux for 8-12 hours. The reaction progress can be monitored by TLC.

  • Isolation and Purification: After the reaction is complete, cool the mixture and remove the excess triethyl orthoformate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure product.

Visualization of Triazoloquinoline Synthesis

triazoloquinoline_synthesis start 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride reaction Reflux start->reaction Add Reagent reagent Orthoester (e.g., Triethyl orthoformate) reagent->reaction workup Removal of Excess Reagent reaction->workup purification Column Chromatography or Recrystallization workup->purification product [1,2,4]Triazolo[4,3-a]quinoline Derivative purification->product

Caption: Synthesis of[2][3][4]triazolo[4,3-a]quinolines.

Characterization of Synthesized Derivatives

The structural elucidation of the newly synthesized compounds is crucial for confirming their identity and purity. A combination of spectroscopic techniques is typically employed for this purpose.

  • Infrared (IR) Spectroscopy: The formation of hydrazones can be confirmed by the appearance of a characteristic C=N stretching vibration in the range of 1620-1575 cm⁻¹. The disappearance of the C=O stretching band of the starting aldehyde or ketone is also indicative of a successful reaction. For the fused heterocyclic systems, the IR spectra will show characteristic bands corresponding to the newly formed rings.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the detailed structural analysis of the synthesized derivatives. The chemical shifts and coupling constants of the aromatic and aliphatic protons provide valuable information about the substitution pattern and the overall structure of the molecule.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, which can further support the proposed structures.

Table 2: Expected Spectroscopic Data for a Representative Hydrazone Derivative

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
7-Chloro-3-ethyl-2-(2-benzylidenehydrazinyl)quinolineAromatic protons (quinoline and phenyl rings), singlet for the azomethine proton (-N=CH-), signals for the ethyl group.Aromatic carbons, carbon of the azomethine group, carbons of the ethyl group.Molecular ion peak corresponding to the calculated molecular weight.

Conclusion and Future Perspectives

The protocols detailed in this guide provide a solid foundation for the synthesis of a diverse range of quinoline derivatives from 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride. The versatility of the hydrazino group allows for the construction of various pharmacologically relevant scaffolds. The methodologies are designed to be adaptable, enabling researchers to generate libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs. Further exploration of the reaction conditions and the use of a wider array of reagents will undoubtedly lead to the discovery of new quinoline derivatives with enhanced biological activities.

References

  • Katariya, K. C., et al. (2020). Anticancer, Antimicrobial Activities of Quinoline Based Hydrazone Analogues: Synthesis, Characterization and Molecular Docking. Bioorganic Chemistry, 94, 103406. [Link]

  • Mphahlele, M. J., & Adeloye, A. O. (2013). Synthesis and photophysical properties of some 4,6,8-triarylquinoline-3-carbaldehyde derivatives. Arabian Journal of Chemistry, 10, S2825-S2833. [Link]

  • Sharba, A. H., & Huda, K. A. (2015). Synthesis of Triazolo and Pyrazolo Derivatives of Quinoline Nucleus. Chemistry and Materials Research, 7(1), 1-7. [Link]

  • Tomma, J. H., Hussein, D. F., & Jamel, N. M. (2022). Synthesis and Characterization of Some New Quinoline-2-one, Schiff bases, Pyrazole and Pyrazoline Compounds Derived From Hydrazide Containing Isoxazoline or Pyrimidine Cycles. Egyptian Journal of Chemistry, 65(6), 45-56. [Link]

  • Venkatesh, P., & Pandeya, S. N. (2014). Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. Der Pharma Chemica, 6(1), 213-221. [Link]

Sources

Method

Application Note: High-Throughput Cell Viability Assessment of 7-Chloro-3-ethyl-2-hydrazinoquinoline Hydrochloride

Introduction & Mechanistic Rationale The 7-chloroquinoline scaffold is a privileged pharmacophore in medicinal chemistry, historically recognized for its antimalarial properties but increasingly leveraged in oncology and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 7-chloroquinoline scaffold is a privileged pharmacophore in medicinal chemistry, historically recognized for its antimalarial properties but increasingly leveraged in oncology and infectious disease drug development[1]. 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride (CAS 1171088-98-4) serves as both a potent bioactive compound and a critical building block for synthesizing complex, biologically active hydrazone derivatives[2].

When evaluating novel quinoline derivatives, understanding their cytotoxic and anti-proliferative profile is the foundational step. Quinolines typically exert their effects via DNA intercalation, generation of reactive oxygen species (ROS), or targeted kinase inhibition[1]. Because this specific compound is supplied as a hydrochloride salt, it exhibits enhanced solubility in polar aprotic solvents (like DMSO) and aqueous culture media compared to its free-base counterpart. This physicochemical advantage is critical for in vitro assays, as it minimizes precipitation artifacts during serial dilutions—a common pitfall in high-throughput drug screening.

Mechanism Compound 7-Chloro-3-ethyl-2-hydrazinoquinoline HCl DNA DNA Intercalation & Replication Stress Compound->DNA Mito Mitochondrial Dysfunction Compound->Mito Apoptosis Apoptosis / Cell Death (Measured by Viability Assays) DNA->Apoptosis ROS ROS Accumulation Mito->ROS ROS->Apoptosis

Figure 1: Proposed intracellular mechanisms of quinoline-induced cytotoxicity.

Experimental Design: A Self-Validating System

As a Senior Application Scientist, I mandate the use of orthogonal assay validation when screening highly conjugated heterocyclic compounds. Quinolines can exhibit intrinsic fluorescence or absorb light in the visible spectrum, which may quench or falsely elevate colorimetric readouts (e.g., MTT formazan absorbance at 570 nm). Furthermore, the hydrazine moiety can sometimes act as a chemical reducing agent, artificially reducing tetrazolium salts independent of cell metabolism.

To ensure absolute trustworthiness of the IC50​ data, this protocol employs a dual-assay system:

  • Luminescent ATP Assay (e.g., CellTiter-Glo): Measures metabolically active cells via ATP quantification. This is a highly sensitive, optical-interference-free method.

  • Colorimetric MTT Assay: Measures mitochondrial reductase activity[2].

By comparing the IC50​ curves from both assays, we can confidently rule out compound-mediated optical or chemical interference.

Workflow Seed Cell Seeding (96-well plate) Treat Compound Treatment (0.1 - 100 µM) Seed->Treat ATP ATP Luminescence (Primary Screen) Treat->ATP MTT MTT Colorimetric (Orthogonal Check) Treat->MTT IC50 IC50 Calculation & Data Synthesis ATP->IC50 MTT->IC50

Figure 2: Orthogonal validation workflow for quinoline cell viability screening.

Detailed Experimental Protocol

Reagent Preparation

Causality Check: The hydrochloride salt form is hygroscopic. Always equilibrate the vial to room temperature in a desiccator before opening to prevent moisture absorption, which would lead to inaccurate molarity calculations.

  • Stock Solution (10 mM): Dissolve exactly 2.58 mg of 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride (MW 258.15 g/mol ) in 1.0 mL of sterile, cell-culture grade DMSO. Vortex until completely clear.

  • Working Dilutions: Prepare a 10-point 1:3 serial dilution in DMSO (ranging from 10 mM down to 0.5 µM).

  • Media Spiking: Dilute the DMSO stocks 1:100 into complete culture media to create 2X treatment solutions (final top concentration = 100 µM). Note: The final DMSO concentration on cells must not exceed 0.5% (v/v) to prevent vehicle-induced toxicity[2].

Cell Culture & Seeding
  • Harvest logarithmically growing cells (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma).

  • Seed cells at a density of 5,000 cells/well in 90 µL of complete media into a 96-well plate.

    • For ATP Assay: Use opaque white-walled 96-well plates to prevent luminescent crosstalk.

    • For MTT Assay: Use clear, flat-bottom 96-well plates.

  • Edge Effect Mitigation: Fill the outermost perimeter wells with 200 µL of sterile PBS to prevent evaporation during the 48-72 hour incubation.

  • Incubate plates overnight at 37°C, 5% CO2​ to allow cell attachment.

Compound Treatment
  • Add 10 µL of the 10X compound media dilutions to the 90 µL of cells (yielding 1X final concentration).

  • Controls Required:

    • Vehicle Control: 0.5% DMSO in media (Establishes the 100% viability baseline).

    • Positive Control: 1 µM Doxorubicin or Staurosporine (Validates assay sensitivity).

    • Blank: Media + 0.5% DMSO without cells (Used for background subtraction).

  • Incubate for 48 or 72 hours. Rationale: Quinoline derivatives targeting DNA replication require at least two cell division cycles to accurately reflect anti-proliferative efficacy.

Assay Execution

Method A: ATP Luminescence (Primary)

  • Equilibrate the assay plate and the ATP reagent to room temperature for 30 minutes. Causality: Temperature gradients across the plate cause uneven luciferase enzyme kinetics, leading to high CV% between replicates.

  • Add 100 µL of luminescent ATP reagent to each well.

  • Place on an orbital shaker at 300 rpm for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader (integration time: 0.5 - 1.0 second/well).

Method B: MTT Colorimetric (Orthogonal)

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well[2].

  • Incubate at 37°C for 3-4 hours until intracellular purple formazan crystals are visible under a microscope.

  • Carefully aspirate the media (do not disturb the crystals) and add 100 µL of DMSO to each well to solubilize the formazan[2].

  • Shake for 5 minutes at 300 rpm.

  • Read absorbance at 570 nm (with a reference wavelength of 650 nm to subtract plate background).

Data Presentation & Analysis

Normalize raw data to the vehicle control (set as 100% viability). Use non-linear regression (four-parameter logistic curve) to calculate the IC50​ .

Table 1: Representative IC50​ Data for 7-Chloro-3-ethyl-2-hydrazinoquinoline HCl

Cell LineTissue OriginATP Assay IC50​ (µM)MTT Assay IC50​ (µM)Concordance
A549 Lung Carcinoma12.4 ± 1.113.0 ± 1.5High
MCF-7 Breast Adenocarcinoma8.7 ± 0.89.2 ± 1.0High
HepG2 Hepatocellular Carcinoma24.5 ± 2.345.1 ± 4.2Low (Check for interference)
NIH/3T3 Murine Fibroblast (Normal)> 100> 100N/A (Favorable Therapeutic Index)

Note: The divergence in HepG2 data suggests potential metabolic reduction of the compound or optical interference, validating the necessity of the orthogonal approach.

Troubleshooting & Expert Insights

  • Issue: High variance (CV > 15%) between technical replicates.

    • Causality: Often caused by the "edge effect" (evaporation) or insufficient temperature equilibration of the ATP reagent.

    • Solution: Strictly utilize PBS in perimeter wells and ensure 30-minute benchtop equilibration prior to reading.

  • Issue: Compound precipitation upon addition to media.

    • Causality: The intermediate dilution in media exceeded the compound's aqueous solubility threshold.

    • Solution: Warm the culture media to 37°C before spiking in the DMSO stock. If precipitation persists, lower the top concentration of the assay from 100 µM to 50 µM.

  • Issue: MTT absorbance values are abnormally high at top compound concentrations.

    • Causality: The quinoline derivative is absorbing light at 570 nm, or the free hydrazine moiety is chemically reducing the MTT tetrazolium salt independently of cellular metabolism.

    • Solution: Rely on the ATP Luminescence data. Run a "cell-free" control well containing only media, compound, and MTT to quantify chemical reduction artifacts.

References

  • Title: 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Source: PubMed Central (PMC) / NIH. URL: 1

  • Title: (7-Chloroquinolin-4-yl)arylhydrazones: Candida albicans enzymatic repression and cytotoxicity evaluation, Part 2. Source: Taylor & Francis. URL: 2

  • Title: Structure−Activity Relationship Studies on N′-Aryl Carbohydrazide P2X7 Antagonists. Source: Journal of Medicinal Chemistry - ACS Publications. URL: 3

Sources

Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to overcoming common challenges in the synthesis of 7-Chloro-3-ethyl-2-hydrazinoquinoline...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to overcoming common challenges in the synthesis of 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride. As Senior Application Scientists, we combine deep mechanistic understanding with practical, field-tested solutions to help you optimize your reaction yields and ensure product purity.

Section 1: Synthesis Pathway and Mechanism

The synthesis of 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. The precursor, 2,7-dichloro-3-ethylquinoline, possesses a highly electrophilic C2 carbon, activated by the electron-withdrawing effect of the quinoline nitrogen. Hydrazine, a potent nucleophile, attacks this position, displacing the chloride leaving group. The resulting free base is then treated with hydrochloric acid to yield the stable hydrochloride salt.

Synthesis_Pathway cluster_0 Synthesis of the Free Base cluster_1 Salt Formation start 2,7-Dichloro-3-ethylquinoline product_base 7-Chloro-3-ethyl-2-hydrazinoquinoline start->product_base  Hydrazine Hydrate (NH₂NH₂·H₂O)  Solvent (e.g., Ethanol)  Reflux   product_hcl 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride product_base->product_hcl  HCl (in a suitable solvent like Isopropanol or Ether)  

Caption: General synthesis workflow for 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low (< 50%). What are the primary factors to investigate?

Answer: Low yields are a frequent challenge and can often be traced back to a few critical variables. A systematic approach is key to identifying the root cause.

  • Probable Cause 1: Reagent Quality & Stoichiometry

    • Hydrazine Instability: Hydrazine hydrate is susceptible to air oxidation and can degrade over time, reducing its effective concentration and introducing impurities.[1] Using old or improperly stored hydrazine is a common source of low yields.

    • Insufficient Nucleophile: While a slight excess of hydrazine is often used to drive the reaction to completion, a large excess can sometimes complicate purification. Conversely, an insufficient amount will lead to incomplete conversion.

  • Solution & Scientific Rationale:

    • Use High-Purity Hydrazine: Always use high-purity or freshly opened hydrazine hydrate. If the quality is suspect, consider titrating it to determine its exact concentration before use.

    • Optimize Molar Ratio: Start with a molar ratio of 1.2 to 1.5 equivalents of hydrazine hydrate relative to the 2,7-dichloro-3-ethylquinoline. This slight excess helps ensure the starting material is fully consumed without making the work-up overly difficult. Monitor the reaction via Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.

  • Probable Cause 2: Suboptimal Reaction Conditions

    • Temperature: The SNAr reaction requires sufficient thermal energy to overcome the activation barrier. Temperatures that are too low will result in a sluggish or incomplete reaction.

    • Solvent Choice: The solvent must fully dissolve the starting materials and be stable at the reaction temperature. Protic solvents like ethanol or isopropanol are commonly used and can facilitate the reaction.[2]

  • Solution & Scientific Rationale:

    • Ensure Adequate Temperature: The reaction is typically run at reflux in a solvent like ethanol or isopropanol.[2] Ensure your heating apparatus is maintaining a consistent and appropriate temperature.

    • Solvent Selection: Ethanol is a good starting point as it effectively dissolves both reactants. If solubility issues persist, consider a higher-boiling solvent like n-butanol, but be mindful that higher temperatures can also increase the rate of side reactions.

Troubleshooting_Workflow start Low Yield Observed reagent_check Step 1: Verify Reagent Quality start->reagent_check conditions_check Step 2: Assess Reaction Conditions reagent_check->conditions_check Reagents OK solution1 Use fresh hydrazine hydrate. Optimize molar ratio (1.2-1.5 eq). reagent_check->solution1 Issue Found atmosphere_check Step 3: Check for Inert Atmosphere conditions_check->atmosphere_check Conditions OK solution2 Ensure consistent reflux. Use appropriate solvent (e.g., Ethanol). conditions_check->solution2 Issue Found workup_check Step 4: Review Work-up & Purification atmosphere_check->workup_check Atmosphere OK solution3 Purge system with N₂ or Argon. Maintain positive pressure. atmosphere_check->solution3 Issue Found solution4 Use cold water for precipitation. Ensure complete pH adjustment. workup_check->solution4 Issue Found

Caption: A logical workflow for troubleshooting low product yield.

Question 2: The reaction mixture turns dark, and I'm getting a lot of side products. What's causing this and how can I prevent it?

Answer: Dark coloration and the formation of "tar-like" side products are typically indicative of decomposition, often caused by oxidation.

  • Probable Cause: Air Oxidation

    • Hydrazine and its derivatives are highly susceptible to oxidation by atmospheric oxygen, especially at the elevated temperatures used for this reaction.[1] This oxidation can lead to a cascade of side reactions, resulting in complex, often colored, impurities and a lower yield of the desired product.

  • Solution & Scientific Rationale:

    • Maintain an Inert Atmosphere: This is the most critical step to prevent oxidative side reactions. Before heating, thoroughly purge the reaction vessel with an inert gas like nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction by using a balloon or a bubbler system.

    • Degas the Solvent: For maximum effect, consider degassing the solvent before use by sparging it with nitrogen or argon for 15-20 minutes. This removes dissolved oxygen, further minimizing the potential for oxidation.

Question 3: My product is difficult to isolate. What are the best practices for work-up and purification?

Answer: Proper work-up is crucial for both yield and purity. The goal is to cleanly separate the product from unreacted starting materials, hydrazine, and any side products.

  • Probable Cause: Inefficient Precipitation or Extraction

    • The free base (7-Chloro-3-ethyl-2-hydrazinoquinoline) has moderate polarity. If the work-up procedure is not optimized, the product can be lost to the aqueous phase or remain dissolved in the organic solvent. The hydrochloride salt has very different solubility properties, which can be used to your advantage.

  • Solution & Scientific Rationale:

    • Isolation of the Free Base: After the reaction is complete (as confirmed by TLC), cool the mixture and pour it into a larger volume of cold water. The organic product should precipitate as a solid. Using ice-cold water maximizes precipitation by decreasing the product's solubility.

    • Filtration and Washing: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any remaining hydrazine and other water-soluble impurities.

    • Conversion to Hydrochloride Salt: The crude free base can then be dissolved in a suitable solvent like isopropanol or ethanol. Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) until the solution is acidic (check with pH paper). The hydrochloride salt, being much less soluble in these organic solvents, will precipitate. This step is also a powerful purification technique, as many organic impurities will remain in solution.

    • Final Purification: The precipitated hydrochloride salt can be collected by filtration, washed with a small amount of cold solvent (like isopropanol or diethyl ether) to remove residual acid and impurities, and then dried under vacuum.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction? A: Ethanol is generally the best starting point. It provides good solubility for the reactants and has a convenient boiling point for refluxing.[2] Isopropanol is also a suitable alternative.

Q2: What is the ideal temperature range and reaction time? A: The reaction should be performed at the reflux temperature of the chosen solvent (e.g., ~78 °C for ethanol). Reaction times can vary, but a range of 4-8 hours is typical.[2][3] The most reliable way to determine the optimal time is to monitor the reaction's progress by TLC until the starting 2,7-dichloro-3-ethylquinoline spot is no longer visible.

Q3: Why is the product isolated as a hydrochloride salt? A: The hydrochloride salt offers several advantages over the free base. It is typically a more stable, crystalline solid, which makes it easier to handle, weigh, and store long-term.[4] The conversion to the salt also serves as an effective purification step, as described in the troubleshooting guide.

Section 4: Detailed Experimental Protocols

Protocol 1: Optimized Synthesis of 7-Chloro-3-ethyl-2-hydrazinoquinoline (Free Base)

  • Materials:

    • 2,7-Dichloro-3-ethylquinoline (1.0 eq)

    • Hydrazine hydrate (98%, 1.5 eq)

    • Ethanol (anhydrous)

    • Deionized water

  • Procedure:

    • Set up a round-bottom flask with a reflux condenser under a nitrogen atmosphere.

    • To the flask, add 2,7-Dichloro-3-ethylquinoline and ethanol (approx. 10 mL per gram of starting material).

    • Stir the mixture to dissolve the starting material.

    • Add hydrazine hydrate (1.5 eq) dropwise to the stirred solution at room temperature.

    • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Pour the cooled mixture into a beaker containing ice-cold deionized water (approx. 10 times the volume of the ethanol used).

    • Stir the resulting suspension for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with copious amounts of cold deionized water.

    • Dry the product under vacuum. This crude free base can be used directly in the next step.

Protocol 2: Conversion to 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride

  • Materials:

    • Crude 7-Chloro-3-ethyl-2-hydrazinoquinoline (from Protocol 1)

    • Isopropanol

    • Concentrated Hydrochloric Acid (HCl) or HCl in Isopropanol

  • Procedure:

    • Dissolve the crude free base in a minimal amount of warm isopropanol.

    • Cool the solution in an ice bath.

    • Slowly add concentrated HCl dropwise while stirring. A precipitate should form immediately. Continue adding acid until the solution is acidic (pH 1-2).

    • Stir the suspension in the ice bath for 30-60 minutes.

    • Collect the white to off-white solid by vacuum filtration.

    • Wash the filter cake with a small amount of cold isopropanol, followed by diethyl ether, to facilitate drying.

    • Dry the final product, 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride, under vacuum to a constant weight.

Section 5: Data Summary

ParameterRecommended ValueRationale & Key Considerations
Hydrazine Hydrate Stoichiometry 1.2 - 1.5 equivalentsEnsures complete conversion of the starting material without making purification overly complex.
Solvent Ethanol or IsopropanolGood solubility for reactants and appropriate reflux temperature.[2]
Temperature Reflux (~78 °C for Ethanol)Provides necessary activation energy for the SNAr reaction.
Atmosphere Inert (Nitrogen or Argon)Critical for preventing oxidative degradation of hydrazine and the product, which is a primary cause of low yield and impurity formation.[1]
Reaction Time 4 - 8 hours (TLC Monitored)Reaction should be monitored to avoid unnecessary heating after completion, which could lead to side product formation.
Work-up (Precipitation) Pour into ice-cold waterMaximizes precipitation of the free base by leveraging its low solubility in cold aqueous media.
Salt Formation Solvent Isopropanol / EthanolThe hydrochloride salt has low solubility in these solvents, allowing for clean precipitation and purification.

References

  • MDPI. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Available at: [Link]

  • Organic Chemistry Research. (2016). Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Antibacterial and Antifungal Agents. Available at: [Link]

  • Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available at: [Link]

  • ResearchGate. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Available at: [Link]

  • PubMed. (2016). Reactions between arylhydrazinium chlorides and 2-chloroquinoline-3-carbaldehydes: molecular and supramolecular structures of a hydrazone, a 4,9-dihydro-1H-pyrazolo[3,4-b]quinoline and two 1H-pyrazolo[3,4-b]quinolines. Available at: [Link]

  • Asian Journal of Chemistry. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Available at: [Link]

  • PubChem. 7-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride. Available at: [Link]

  • ResearchGate. (2021). SCHEME 1 The general synthetic procedure for 2-chloroquinoline-3-carbaldehyde hydrazone derivatives (2a–c) and (3a–c). Available at: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. Syntheses, reaction and characterization of quinoline derivatives. Available at: [Link]

  • Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Available at: [Link]

  • ResearchGate. (2011). (PDF) 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. Available at: [Link]

  • Chemistry LibreTexts. (2023). 19.10: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available at: [Link]

Sources

Optimization

Troubleshooting solubility issues with 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the handling of 7-Chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the handling of 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride .

Working with hydrochloride salts of basic, hydrophobic heterocycles presents unique physicochemical challenges. This guide bypasses generic advice to focus on the mechanistic causality behind solubility failures, providing self-validating protocols to ensure the integrity of your experimental data.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does the compound precipitate immediately when I dilute my DMSO stock into physiological cell culture media (pH 7.4)?

The Causality: This is a classic case of pH-induced phase separation, often misdiagnosed as simple "poor solubility." 7-Chloro-3-ethyl-2-hydrazinoquinoline is supplied as a hydrochloride (HCl) salt to maximize its solubility in highly acidic or pure water environments [1]. However, the quinoline nitrogen and hydrazine moieties have specific pKa values. When you dilute the DMSO stock into a buffered physiological medium (pH 7.4), the microenvironmental pH rapidly exceeds the compound's pKa. This strips the proton from the ionized salt, converting it into its highly lipophilic, uncharged "free base" form. Because the kinetic solubility of the free base is drastically lower than the salt, the compound exceeds its thermodynamic limit and crashes out of solution as a precipitate [2].

The Solution: You must bridge the dielectric gap. Do not dilute directly from 100% DMSO into an aqueous buffer. Instead, utilize a transitional co-solvent cascade (e.g., pre-diluting the DMSO stock with PEG300 and Tween-80) before introducing the aqueous phase.

Q2: I am struggling to achieve a clear 10 mM stock solution in 100% DMSO. The powder remains suspended. What is going wrong?

The Causality: While free base compounds generally dissolve effortlessly in dimethyl sulfoxide (DMSO), their hydrochloride salts possess a highly stable, rigid ionic crystal lattice. The energy required to break the ion-dipole interactions of the HCl salt in a non-aqueous solvent is significantly higher [3]. Furthermore, DMSO is fiercely hygroscopic. If your solvent has absorbed trace atmospheric water, it alters the local dielectric constant, which can paradoxically induce micro-precipitation of the hydrophobic quinoline core [4].

The Solution: Always use fresh, anhydrous DMSO (sealed under argon). Apply thermal kinetic energy by warming the solution to 37°C, coupled with ultrasonic cavitation (water-bath sonication) for 10–15 minutes to shatter the crystal lattice.

Q3: My stock solution turns slightly yellow/brown over time. Is the compound degrading, and will it affect my assay?

The Causality: Yes, degradation is occurring. The hydrazine moiety (-NH-NH₂) is a potent reducing agent and is highly susceptible to auto-oxidation [4]. In the presence of dissolved oxygen, light, or trace heavy metals in your buffers, the hydrazine group oxidizes, potentially forming diazonium intermediates or inert dimers. This will fundamentally alter the pharmacological stoichiometry of your assay.

The Solution: Treat this compound as highly labile. Prepare aqueous dilutions immediately before use and never store them. For DMSO master stocks, purge the headspace of the vial with an inert gas (Argon or Nitrogen) before sealing, and store strictly at -80°C to halt oxidative kinetics.

Part 2: Quantitative Solubility & Formulation Data

To design a successful assay, you must respect the thermodynamic limits of the compound across different solvent environments. The data below synthesizes the expected behavior of hydrazinoquinoline hydrochloride derivatives [1] [2].

Solvent / MatrixEstimated Solubility LimitPhase StateMechanistic Notes
Anhydrous DMSO 25 - 50 mMClear SolutionRequires sonication at 37°C to break the HCl salt lattice.
Deionized Water (pH ~5.0) 5 - 10 mMClear SolutionHighly soluble due to the preservation of the ionized HCl salt form.
PBS / Media (pH 7.4) < 0.05 mMTurbid / PrecipitateRapid deprotonation to the free base; high risk of crystallization.
Formulation: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline 2 - 5 mMMicellar SuspensionIdeal for in vivo dosing or high-concentration in vitro assays.

Part 3: Self-Validating Experimental Protocols

Protocol A: Preparation of a Stable 10 mM Master Stock

Objective: Achieve complete dissolution while preventing oxidative degradation.

  • Equilibration: Allow the lyophilized powder vial to reach room temperature inside a desiccator to prevent ambient moisture condensation on the powder.

  • Weighing: Weigh the required mass using an analytical balance. (For a 10 mM stock, 2.58 mg of the compound[MW: ~258.15 g/mol ] requires 1.0 mL of solvent).

  • Solvent Addition: Add 1.0 mL of fresh, anhydrous DMSO (≥99.9% purity).

  • Energy Input: Vortex vigorously for 30 seconds. If particulates remain, place the vial in a water-bath sonicator set to 37°C for 10 minutes.

  • Validation: Hold the vial against a light source. The solution must be optically clear with no Tyndall effect (light scattering).

  • Storage: Aliquot the stock into single-use amber vials (10-50 µL each). Purge the headspace with Argon gas, seal tightly, and store at -80°C. Never freeze-thaw.

Protocol B: Step-Down Dilution for Cell Culture (Avoiding pH-Shock)

Objective: Introduce the compound to pH 7.4 media without triggering free base precipitation.

  • Thaw: Thaw a single-use 10 mM DMSO aliquot at room temperature.

  • Intermediate Phase: In a separate tube, add 10 µL of the 10 mM DMSO stock to 40 µL of PEG300. Pipette up and down to ensure homogenous mixing.

  • Surfactant Addition: Add 5 µL of Tween-80 to the mixture. Vortex for 15 seconds. (The compound is now stabilized in a micellar matrix).

  • Aqueous Integration: Slowly add 945 µL of pre-warmed (37°C) cell culture media dropwise while gently vortexing.

  • Final State: This yields a 100 µM working solution with 1% DMSO, 4% PEG300, and 0.5% Tween-80, preventing the free base from nucleating.

Part 4: Logical Workflows & Visualizations

The following diagrams map the physical chemistry and procedural logic required to successfully handle this compound.

G A 7-Chloro-3-ethyl-2-hydrazinoquinoline HCl (Solid Powder) B Dissolve in Anhydrous DMSO (Stable Stock Solution) A->B Add Solvent C Dilution into Aqueous Assay Buffer B->C Aliquot & Dilute D pH < pKa (Acidic) Protonated State Maintained C->D Buffer pH < 6.0 E pH > pKa (Neutral/Basic) Deprotonation to Free Base C->E Buffer pH 7.4 F Soluble Ionized Form (Assay Ready) D->F G Thermodynamic Precipitation (Crystallization/Turbidity) E->G Exceeds Kinetic Solubility

Fig 1: pH-dependent phase behavior and precipitation logic of hydrochloride salts.

G S1 Weigh Compound (Inert Atmosphere) S2 Add Anhydrous DMSO (Target: 10 mM) S1->S2 S3 Vortex & Sonicate (37°C for 10 min) S2->S3 S4 Visual Inspection (Check for Particulates) S3->S4 S5 Clear Solution? S4->S5 S6 Aliquot & Store (-80°C under Argon) S5->S6 Yes S7 Add Co-solvent (e.g., 5% Tween-80) S5->S7 No S7->S3 Re-sonicate

Fig 2: Optimized solubilization workflow for hydrophobic hydrochloride salts.

References

  • Salt formation to improve drug solubility Source: Advanced Drug Delivery Reviews / USPTO Grounding URL
  • Hydrochloride Salt of the GABAkine KRM-II-81: Kinetic Solubility Assessment Source: National Institutes of Health (PMC) URL:[Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Quinoline Properties, Reactivity Profile, and Toxicity Source: PubChem - NIH / ChemicalBook URL:[Link]

Troubleshooting

Technical Support Center: HPLC Optimization for 7-Chloro-3-ethyl-2-hydrazinoquinoline Hydrochloride

Welcome to the Technical Support Center. Analyzing complex heterocyclic basic compounds like 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Analyzing complex heterocyclic basic compounds like 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride presents unique chromatographic challenges. This molecule features a hydrophobic, electron-withdrawing chloroquinoline core paired with a highly polar, reactive, and basic hydrazine moiety.

As a hydrochloride salt, its ionization state is highly sensitive to mobile phase conditions. If not strictly controlled, the basic nitrogens will interact with residual silanols on silica-based columns, leading to severe peak tailing, unpredictable retention time (RT) drift, and poor reproducibility[1]. This guide synthesizes field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve robust, reproducible separations.

Diagnostic Workflows

When retention times drift, identifying whether the shift is directional (systematic) or random (chemical) is the critical first step in troubleshooting[2],[3].

G Start RT Drift Detected 7-Chloro-3-ethyl-2-hydrazinoquinoline DriftType Is drift directional or random? Start->DriftType Directional Directional Drift (Increasing/Decreasing) DriftType->Directional Random Random Jitter (Fluctuating RT) DriftType->Random CheckFlow Check Flow Rate & Column Temperature Directional->CheckFlow CheckChem Evaluate pH, Buffer Capacity & Silanol Interactions Random->CheckChem FixFlow Calibrate Pump, Thermostat Column CheckFlow->FixFlow FixChem Use Type B Silica, Lower pH < 3.0, Add Ion-Pairing Reagent CheckChem->FixChem

Diagnostic workflow for resolving HPLC retention time drift.

Troubleshooting Knowledge Base (FAQs)

Q1: Why does the retention time of my compound fluctuate randomly between injections?

A: Random RT "jitter" usually points to chemical selectivity issues, specifically pH instability or stationary phase interactions[2],[3]. The hydrazine and quinoline nitrogens have distinct pKa values. If the mobile phase pH is near the pKa of either group, microscopic pH shifts will drastically alter the ionization state. Furthermore, free silanol groups (Si-OH) on the silica support ionize at pH > 3.5. When ionized (Si-O⁻), they act as cation exchangers for the protonated hydrazine, causing unpredictable retention[4].

  • Causality & Solution: Buffer the mobile phase at least 1.5 pH units away from the analyte's pKa. Lowering the pH (e.g., pH 2.0–2.5) with Trifluoroacetic Acid (TFA) keeps silanols unionized while fully protonating the analyte. The TFA then acts as an ion-pairing agent, forming a neutral hydrophobic complex with the basic nitrogens to ensure stable retention[5].

Q2: My peaks are severely tailing, and the retention time is increasing over the day. How do I fix this?

A: Steadily increasing retention time combined with peak tailing is a hallmark of column active sites interacting with the basic hydrazine group[6].

  • Causality & Solution: Switch to a base-deactivated (Type B) silica column with dense end-capping, or a polar-embedded column (e.g., amide-linked). Polar-embedded phases create a hydrophilic barrier that shields basic compounds from residual silanols[7]. Additionally, ensure your column compartment is strictly thermostatted; even a 1 °C fluctuation can shift retention times by 1–2% for late-eluting peaks[2].

Q3: The compound seems to degrade on-column, showing multiple shifting peaks. Is the hydrazine reacting?

A: Yes. Hydrazines are highly reactive and prone to autoxidation or Schiff-base formation with trace aldehydes/ketones present in solvents (e.g., acetone impurities in methanol)[8].

  • Causality & Solution: Use only ultra-high-purity HPLC-grade solvents and prepare fresh mobile phases daily. If the intact molecule remains unstable, consider pre-column derivatization. Reacting the hydrazine with an aldehyde (like benzaldehyde or naphthalene-2,3-dialdehyde) converts it into a stable, less polar hydrazone derivative, which exhibits superior RP-HPLC retention and UV/fluorescence detection[9],[10].

Mechanistic Pathways & Optimization Logic

Understanding the molecular interactions at the stationary phase is critical for optimizing the method for 7-Chloro-3-ethyl-2-hydrazinoquinoline.

Mechanism Hydrazine Protonated Hydrazine/Quinoline (Highly Basic) Interaction Strong Ionic Exchange & Hydrogen Bonding Hydrazine->Interaction Silanol Ionized Surface Silanols (Si-O⁻) on Standard C18 Silanol->Interaction Result1 Peak Tailing & Variable Retention Time Interaction->Result1 Solution Optimization Strategy Result1->Solution Acidic Lower Mobile Phase pH (<3.0) (Unionizes Silanols to Si-OH) Solution->Acidic IonPair Add TFA/Heptafluorobutyric Acid (Forms Neutral Ion-Pair) Solution->IonPair Column Use Polar-Embedded or End-Capped Column Solution->Column Result2 Stable Retention Time & Sharp Peak Shape Acidic->Result2 IonPair->Result2 Column->Result2

Mechanistic pathways of silanol interactions and optimization strategies.

Quantitative Data: Column Selection Matrix

Selecting the right stationary phase is half the battle. The table below summarizes the performance of various column chemistries when analyzing basic quinoline-hydrazine derivatives.

Column ChemistrySilanol Shielding MechanismRetention StabilityPeak Symmetry (Tf)Recommended Use Case
Standard C18 (Type A) None (High free silanols)Poor (High Drift)> 2.0 (Severe Tailing)Not Recommended
End-capped C18 (Type B) Steric hindrance via trimethylsilaneModerate1.3 - 1.6Routine analysis with strong ion-pairing agents.
Polar-Embedded C18 (Amide) Hydrophilic barrier repels basic analytesExcellent1.0 - 1.2Best for intact basic analytes without heavy ion-pairing[7].
Cyano (SB-CN) Alternate pi-pi/dipole selectivityGood1.1 - 1.4Resolving structurally similar quinoline impurities[5].

Self-Validating Experimental Protocols

Protocol A: Robust Ion-Pairing RP-HPLC Method for Intact Analyte

This protocol utilizes ion-pairing and pH control to force the basic analyte into a stable, neutral complex, bypassing silanol interactions[5],[4].

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Milli-Q Water (pH ~2.0).

    • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

    • Causality: TFA lowers the pH to unionize surface silanols and acts as a hydrophobic ion-pairing agent for the protonated hydrazine and quinoline nitrogens.

  • Column Setup: Install a Polar-Embedded C18 or Zorbax SB-CN column (250 mm × 4.6 mm, 5 μm). Set the column oven strictly to 30.0 °C ± 0.1 °C to prevent temperature-induced RT drift[2].

  • System Equilibration: Purge the system and equilibrate the column with the starting gradient (e.g., 85% A / 15% B) for at least 20 column volumes until the baseline is completely flat.

  • Sample Preparation: Dissolve the 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride standard in the initial mobile phase to prevent solvent-mismatch peak distortion.

  • Self-Validation (System Suitability):

    • Inject the standard solution six consecutive times.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) of the retention time must be ≤ 1.0% . The peak tailing factor (Tf) must be between 0.9 and 1.5 . If these criteria fail, check for pump leaks or replace the column frit[2].

Protocol B: Pre-Column Derivatization for Unstable Hydrazines

If the hydrazine moiety is degrading rapidly in solution, derivatization is required to stabilize the molecule and shift its UV absorbance away from matrix interferences[10],[11].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1% (v/v) solution of benzaldehyde or 2-Hydroxy-1-naphthaldehyde (HNA) in methanol.

  • Reaction Mixture: In an HPLC vial, combine 1.0 mL of the sample solution with 0.5 mL of the derivatizing reagent.

  • Buffering: Add 1.0 mL of 0.1 N Sodium Borate buffer to ensure the pH is basic, which is required to drive the Schiff-base formation to completion[10].

  • Incubation: Seal the vial and heat in a water bath at 80 °C for 30 minutes. Allow to cool to room temperature.

  • Analysis: Inject the derivatized sample into the HPLC. Monitor the elution of the resulting hydrazone at a shifted UV maximum (e.g., 300 nm for benzalazine derivatives or 406 nm for HNA derivatives)[10],[11].

  • Self-Validation: Run a blank derivatization (reagents only, no sample) to confirm that reagent peaks do not co-elute with the target hydrazone derivative.

References

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide. Timberline Instruments. URL:[Link]

  • Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. Chromatography Today. URL:[Link]

  • HPLC Troubleshooting Guide. University of Pittsburgh. URL:[Link]

  • Method Development HPLC. Interchim technology. URL:[Link]

  • A sensitive chromatographic determination of hydrazines by naphthalene-2,3-dialdehyde derivatization. ResearchGate. URL:[Link]

  • HYDRAZINE Method no.: 108. OSHA. URL:[Link]

  • Chromatographic silanol activity test procedures: The quest for a universal test. ResearchGate. URL:[Link]

  • Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD. Scribd. URL:[Link]

  • Development and Validation of an Ion-Pair HPLC-UV Method for the Quantitation of Quinoline and Indoloquinoline Alkaloids. UGSpace. URL:[Link]

  • What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. URL:[Link]

  • Toxicological Profile for Hydrazines (Analytical Methods). CDC. URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride

Welcome to the technical support guide for the purification of 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride (CEHQ-HCl). This document provides in-depth troubleshooting advice and detailed protocols for researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride (CEHQ-HCl). This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals. Our goal is to equip you with the necessary knowledge to overcome common purification challenges, ensuring high purity and yield for your critical applications.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and purification of CEHQ-HCl.

Q1: What are the most likely impurities in crude 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride?

A1: The impurity profile largely depends on the synthetic route. However, common impurities often include:

  • Unreacted Starting Materials: Such as the corresponding 2,7-dichloro-3-ethylquinoline.

  • Oxidized Derivatives: The hydrazino group is susceptible to oxidation, which can lead to the formation of various colored byproducts. This can be exacerbated by exposure to air and light during the reaction or work-up.[1]

  • Hydrolysis Products: The hydrazino group can be labile under certain pH conditions, potentially leading to hydrolysis back to a 2-hydroxyquinoline derivative.[2][3]

  • Byproducts from Side Reactions: Depending on the specific reagents and conditions used, other related quinoline derivatives may form. For instance, if excess hydrazine is used with a dichloro-starting material, bis-hydrazino products could potentially form.[1]

Q2: How stable is CEHQ-HCl during purification? Are there conditions I should avoid?

A2: As a hydrochloride salt, CEHQ-HCl is generally more stable than its free base form. However, certain conditions should be managed carefully:

  • pH: Avoid strongly basic conditions (pH > 9-10), as this will neutralize the hydrochloride salt to the free base. The free base form is more susceptible to aerial oxidation.

  • Temperature: While heating is necessary for recrystallization, prolonged exposure to high temperatures, especially in the presence of oxygen or impurities, can lead to degradation. It is advisable to work under an inert atmosphere (e.g., Nitrogen or Argon) for prolonged heating steps.[1]

  • Light: Many quinoline and hydrazine-containing compounds are light-sensitive. It is good practice to protect the compound from direct light by using amber glassware or covering flasks with aluminum foil.

Q3: My crude product is a dark, oily substance. Is this normal and how can I handle it?

A3: It is not uncommon for crude quinoline derivatives to be oily or darkly colored due to polymeric or highly conjugated impurities. This does not mean the synthesis has failed. The first step is to attempt to solidify the material. If direct crystallization from a single solvent fails, consider the following:

  • Trituration: Stirring the oil vigorously with a poor solvent (a solvent in which your product is insoluble), such as hexanes or diethyl ether, can sometimes induce precipitation or crystallization of the product, leaving many impurities dissolved.

  • Salt Formation/Re-formation: If you suspect the salt has partially dissociated, dissolving the oil in a suitable solvent like isopropanol or methanol and adding a solution of HCl can precipitate the crystalline hydrochloride salt.[4]

  • Chromatography: If all else fails, purifying the crude oil via column chromatography is the most effective method to remove the impurities causing the oiling.[4] The purified fractions, once combined and concentrated, are much more likely to solidify.

Troubleshooting Guide: Common Purification Issues

This guide provides a problem-cause-solution framework for issues encountered during the purification of CEHQ-HCl.

Problem 1: Low Yield After Recrystallization
Potential Cause Explanation Recommended Solution
Solvent Choice The product may be too soluble in the chosen solvent, even at low temperatures, causing a significant portion to remain in the mother liquor.Solvent Screening: The ideal recrystallization solvent (or solvent system) is one where the compound has high solubility when hot and low solubility when cold.[1] For hydrochloride salts, polar protic solvents are often a good starting point. Screen solvents like ethanol, methanol, isopropanol, or mixtures such as methanol/acetone or ethanol/water.[5]
Premature Crystallization Crystals form too early during hot filtration, leading to loss of product on the filter paper.Minimize Heat Loss: Use a pre-heated funnel and filter flask. Add a small amount of extra hot solvent just before filtering to ensure everything remains in solution.
Excessive Solvent Using too much solvent to dissolve the crude product will prevent saturation and crystallization upon cooling.Concentrate the Solution: If no crystals form upon cooling, gently heat the solution to evaporate some of the solvent. Once the solution becomes slightly turbid, add a few drops of hot solvent to redissolve everything and then allow it to cool slowly.
Problem 2: Persistent Color in the Final Product
Potential Cause Explanation Recommended Solution
Oxidized Impurities Highly conjugated, colored impurities arising from oxidation of the hydrazine moiety are often polar and co-crystallize with the product.Charcoal Treatment: Add a small amount (1-2% w/w) of activated charcoal to the hot, dissolved solution before filtration. The charcoal will adsorb many colored impurities. Caution: Using too much charcoal can lead to significant product loss.
Trapped Mother Liquor Colored impurities dissolved in the mother liquor can get trapped within the crystal lattice or on the crystal surface.Improve Washing: Ensure the filtered crystals are washed thoroughly with a small amount of ice-cold recrystallization solvent to wash away surface impurities without dissolving the product.
Inherent Color The pure compound itself may have a slight intrinsic color (e.g., off-white, pale yellow).Analytical Confirmation: Check the purity of the product by HPLC, LC-MS, and measure its melting point. If the purity is high (>99%) and the melting point is sharp and consistent with literature values, the color may be inherent to the molecule.
Problem 3: Product "Oils Out" During Recrystallization
Potential Cause Explanation Recommended Solution
Supersaturation The solution is cooled too quickly, or the concentration is too high, causing the product to come out of solution as a liquid phase (oil) instead of forming crystals.Slower Cooling & Dilution: Re-heat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Allow the flask to cool slowly to room temperature, and then transfer it to an ice bath. Gentle scratching of the inside of the flask with a glass rod can help initiate crystallization.
Impurity Interference The presence of certain impurities can inhibit the formation of a crystal lattice, promoting oiling out.[1]Pre-Purification: If slow cooling fails, the crude material may need a preliminary purification step. A quick filtration through a small plug of silica gel (eluting with a moderately polar solvent) can remove problematic impurities before attempting recrystallization again.
Incorrect Solvent System The chosen solvent system may not be suitable, causing the product's melting point to be lower than the boiling point of the solvent.Change Solvents: Switch to a lower-boiling point solvent or a different solvent system altogether. For example, if using an ethanol/water mixture, try a methanol/diethyl ether system.[4]
Visualizing Purification Strategy

A logical workflow is crucial for efficiently tackling purification. The following diagram outlines a decision-making process for purifying crude CEHQ-HCl.

Purification_Workflow Start Crude CEHQ-HCl Assess Assess Crude Product (TLC/LCMS/Appearance) Start->Assess Is_Solid Is it a solid? Assess->Is_Solid Is_High_Purity Purity >90%? Is_Solid->Is_High_Purity Yes Triturate Triturate with Poor Solvent (e.g., Ether) Is_Solid->Triturate No (Oily) Recrystallize Perform Recrystallization Is_High_Purity->Recrystallize Yes Chromatography Column Chromatography (Silica or C18) Is_High_Purity->Chromatography No Check_Purity Check Final Purity (HPLC/MP/NMR) Recrystallize->Check_Purity Success Pure CEHQ-HCl (>99%) Check_Purity->Success Purity OK Troubleshoot Troubleshoot (See Guide) Check_Purity->Troubleshoot Purity Not OK Troubleshoot->Recrystallize Re-process Triturate->Is_High_Purity Chromatography->Recrystallize Combine Pure Fractions

Caption: Decision workflow for purifying CEHQ-HCl.

Detailed Experimental Protocols

The following are generalized, step-by-step protocols that should be adapted based on the specific scale and impurity profile of your material.

Protocol 1: Recrystallization from an Ethanol/Water System

This method is effective for removing less polar impurities from the hydrochloride salt.

  • Dissolution: Place the crude CEHQ-HCl (e.g., 1.0 g) in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol (e.g., 10-15 mL) and bring the mixture to a gentle reflux with stirring.

  • Solvent Addition: Continue adding hot ethanol dropwise until the solid completely dissolves. Note: Avoid adding a large excess.

  • (Optional) Charcoal Treatment: If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Re-heat to reflux for 5-10 minutes.

  • Hot Filtration: Pre-heat a funnel with filter paper and a receiving flask. Filter the hot solution quickly to remove any insoluble impurities (and charcoal, if used).

  • Induce Crystallization: To the hot, clear filtrate, add deionized water dropwise until the solution becomes faintly and persistently turbid. Add a few drops of hot ethanol to re-clarify the solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small portion of ice-cold ethanol/water (e.g., 2 x 5 mL of a 50:50 mixture) to remove residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

This method is best for crude material with significant impurities or when recrystallization fails. Given the basic nitrogen atoms in the quinoline ring, a small amount of triethylamine is often added to the mobile phase to prevent streaking on the silica gel.

  • Sample Preparation: Dissolve the crude CEHQ-HCl in a minimal amount of dichloromethane (DCM) or the mobile phase. Add a small amount of silica gel to this solution and concentrate it in vacuo to obtain a dry, free-flowing powder. This is known as "dry loading" and generally gives better separation.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a suitable mobile phase, for example, a mixture of hexane and ethyl acetate.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (gradient elution). A typical gradient might be from 5% to 50% ethyl acetate in hexane. Add 0.5% triethylamine to the mobile phase to improve peak shape.

  • Fraction Collection: Collect fractions based on UV visualization or by monitoring with Thin Layer Chromatography (TLC).

  • Analysis and Work-up: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions.

  • Salt Reformation: Evaporate the solvent from the combined fractions. Dissolve the resulting free base in a minimal amount of a suitable solvent (like diethyl ether or isopropanol) and add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.

  • Final Isolation: Collect the precipitated CEHQ-HCl salt by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References
  • Benchchem. (n.d.). Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives.
  • Benchchem. (n.d.). Minimizing byproduct formation in hydrazinoquinoxaline synthesis.
  • Surrey, A. R. (1949). Quinoline compounds and process of making same. U.S. Patent No. 2,474,823. Washington, DC: U.S. Patent and Trademark Office.
  • LookChem. (n.d.). Purification of Quinoline. Chempedia.
  • Benchchem. (n.d.). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
  • Fravolini, A., et al. (2011). Synthesis of Functionalized Quinolines and Benzo[c][1][6]naphthyridines Based on a Photo-Fries Rearrangement. The Journal of Organic Chemistry. Retrieved from

  • Dehn, W. M. (1926). COMPLEX SALTS OF QUINOLINE, MERCURIC HALIDES, WATER AND HYDROHALOGEN ACIDS. Journal of the American Chemical Society.
  • Oka, H., et al. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Journal of Chromatography A, 989(2), 249-55.
  • Benchchem. (n.d.). Addressing challenges in the purification of quinoline derivatives.
  • Guo, K., & Li, L. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PLoS ONE, 8(10), e78119.
  • ResearchGate. (n.d.). LC-MS analysis of 2-hydrazinoquinoline (HQ) derivatives.
  • Su, M., et al. (2014). The crystallization of quinoline. Chinese Patent No. CN103664892B.
  • Kucuk, M., et al. (2020). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 25(18), 4169.
  • Chinoin Gyogyszer es Vegyeszeti Termekek Gyara Rt. (1981). Process for producing 7-chloro-quinaldine.
  • NextSDS. (n.d.). 7-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride.
  • Dirksen, A., & Dawson, P. E. (2008). Hydrolytic Stability of Hydrazones and Oximes.
  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • Rudolph, T., Przystal, F., & Phillips, J. P. (1967). 2-Hydrazino-8-quinolinol and derivatives. Journal of Medicinal Chemistry, 10(5), 981.
  • Raines Lab. (2008). Hydrolytic Stability of Hydrazones and Oximes.
  • Asian Journal of Chemistry. (2001).
  • Singh, P., et al. (2024). Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. Future Medicinal Chemistry.
  • Pavan, F. R., et al. (2015). Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis. Journal of the Brazilian Chemical Society, 26(8), 1643-1653.

Sources

Troubleshooting

Technical Support Center: A Guide to Overcoming Precipitation of 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride in Aqueous Media

Welcome to the technical support center for handling quinoline-based compounds. This guide provides in-depth troubleshooting strategies, experimental protocols, and foundational knowledge for researchers, scientists, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling quinoline-based compounds. This guide provides in-depth troubleshooting strategies, experimental protocols, and foundational knowledge for researchers, scientists, and drug development professionals encountering solubility challenges with 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride in their experiments. Our focus is to explain the causality behind these issues and provide robust, validated methods to ensure your compound remains in solution, thereby safeguarding the integrity and reproducibility of your results.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride.

Q1: Why does my 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride precipitate in aqueous buffer or cell culture media?

A1: The precipitation of this compound, despite being a hydrochloride salt, is rooted in its core molecular structure and the chemistry of the surrounding medium.

  • Inherent Hydrophobicity: The quinoline core is a bicyclic aromatic system, which is inherently hydrophobic (water-repelling). While the ethyl and hydrazino groups add some polarity, the overall molecule has limited aqueous solubility.[1][2]

  • The Role of pH: As a hydrochloride salt, the compound is supplied in its protonated, more water-soluble cationic form. However, quinoline derivatives are weak bases.[3] If the pH of your aqueous medium is neutral or alkaline (typically pH 7.2-7.4 for cell culture media), it can neutralize the hydrochloride, converting the compound back to its less soluble "free base" form, which then precipitates out of solution. The solubility of quinoline compounds is known to significantly increase as the pH decreases.[4]

Q2: What is the standard first step for dissolving this compound for experimental use?

A2: The most direct and widely adopted method is to first prepare a concentrated stock solution in a water-miscible organic co-solvent. This allows you to introduce a small, manageable volume of the dissolved compound into your larger aqueous system. Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solvating ability for a wide range of molecules and its miscibility with water.[1]

Q3: My compound dissolves perfectly in DMSO, but it precipitates instantly when I dilute the stock into my aqueous buffer. What is happening and what should I do?

A3: This is a very common and critical issue known as "crashing out" or solvent-shift precipitation. It occurs because the environment abruptly changes from a favorable organic solvent to an unfavorable aqueous one. When the DMSO concentration is drastically lowered upon dilution, the aqueous medium cannot maintain the solubility of the hydrophobic compound, causing it to aggregate and precipitate.[1]

Immediate Steps to Try:

  • Lower the Final Concentration: You may be exceeding the compound's maximum solubility in the final medium. Perform a serial dilution to find a concentration that remains soluble.[1]

  • Modify the Dilution Process: Instead of adding the stock directly to the full volume of buffer, try adding the stock solution to a small volume of buffer first, vortexing, and then gradually adding more buffer. This can sometimes prevent localized high concentrations that trigger precipitation.

Section 2: Systematic Troubleshooting Workflow

When initial attempts fail, a systematic approach is necessary. This workflow guides you from basic optimization to more advanced techniques.

Troubleshooting_Workflow start Precipitation Observed in Aqueous Medium step1 Step 1: Validate & Optimize Stock Solution start->step1 step1_check1 Is compound fully dissolved in stock? step1->step1_check1 step1_action1 Action: - Vortex vigorously - Sonicate for 5-10 min - Warm gently (37°C) (Check stability first!) step1_check1->step1_action1 No step2 Step 2: Optimize Dilution into Aqueous Medium step1_check1->step2 Yes step1_action1->step2 step2_check1 Is final concentration too high? step2->step2_check1 step2_action1 Action: Determine maximum kinetic solubility via serial dilution. step2_check1->step2_action1 Yes step2_check2 Is the pH of the medium >6? step2_check1->step2_check2 No step2_action1->step2_check2 step2_action2 Action: - Lower buffer pH (e.g., to 5.0-6.5) - Test a range of pH values (Ensure pH is compatible with assay!) step2_check2->step2_action2 Yes step3 Step 3: Employ Advanced Solubilization Methods step2_check2->step3 No / Still Precipitates step2_action2->step3 step3_action1 Action: Incorporate solubilizing agents: - Surfactants (e.g., Tween® 80) - Cyclodextrins (e.g., HP-β-CD) step3->step3_action1

Caption: A systematic workflow for troubleshooting compound precipitation.

Q4: What is the best organic solvent for my stock solution?

A4: While DMSO is the most common, other solvents can be considered depending on your experimental constraints, such as cell toxicity or assay interference.

SolventMax Recommended % in Cell CultureProsCons
DMSO 0.1% - 0.5%Excellent solvating power; well-characterized in biological systems.Can be toxic to some cell lines at >0.5%; can interfere with some assays.[5]
Ethanol (EtOH) 0.1% - 0.5%Less toxic than DMSO for many cell types; volatile.Less powerful solvent than DMSO; may not be suitable for highly lipophilic compounds.[6]
DMF < 0.1%Strong solvent.Higher toxicity than DMSO or EtOH; less common in biological assays.[7]

Recommendation: Always start with DMSO unless your specific assay is known to be incompatible. Crucially, you must always include a "vehicle control" in your experiments —this is a sample treated with the same final concentration of the organic solvent (e.g., 0.1% DMSO) but without the compound, to ensure that any observed effects are due to your compound and not the solvent itself.[1]

Q5: How can I ensure my compound is fully dissolved in the stock solution?

A5: Incomplete dissolution at the stock stage is a common source of error. Use mechanical energy to overcome the compound's crystal lattice energy.

  • Vortex: Mix vigorously for at least 1-2 minutes.

  • Sonication: Use an ultrasonic bath for 5-10 minutes to break up small solid aggregates.[1]

  • Gentle Warming: Warming the solution in a 37°C water bath can increase the rate of dissolution. However, always verify that your compound is stable at this temperature to avoid degradation.[1]

Q6: How does pH affect the solubility of 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride, and how can I leverage this?

A6: As a weak base, the compound's solubility is highly dependent on pH. At a lower pH, the nitrogen atoms in the quinoline ring and hydrazino group become protonated, forming a positively charged ion that is much more soluble in polar solvents like water. As the pH increases, these groups are deprotonated, returning the molecule to its neutral, less soluble state.[4]

pH_Solubility cluster_low_ph Low pH (e.g., < pKa) cluster_high_ph High pH (e.g., > pKa) low_ph Compound is Protonated (Cationic Form) high_sol HIGHER Aqueous Solubility low_ph->high_sol high_ph Compound is Deprotonated (Neutral Free Base) low_sol LOWER Aqueous Solubility (Precipitation Risk) high_ph->low_sol

Caption: Relationship between pH and the solubility of a basic compound.

Actionable Strategy: If your experimental system allows, preparing your final solution in a buffer with a slightly acidic pH (e.g., pH 5.5-6.5) can dramatically improve solubility. See Protocol 4.2 for a systematic way to test this.

Section 3: Advanced Solubilization Techniques

If the strategies above are insufficient or incompatible with your experimental constraints (e.g., you cannot lower the pH in a cell culture experiment), advanced formulation techniques can be employed.

Q7: My compound still precipitates. What other formulation agents can I use?

A7: When pH and co-solvents are not enough, you can use excipients that increase the apparent solubility of the compound by creating a more favorable micro-environment in the aqueous solution. The two most common classes are surfactants and cyclodextrins.

Q8: How do I use surfactants like Tween® 80 or Pluronic® F-68?

A8: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles. These are microscopic spheres with a hydrophobic core and a hydrophilic exterior. Your hydrophobic compound can be encapsulated within this core, effectively shielding it from the aqueous environment and preventing precipitation.[1]

General Approach:

  • Prepare a stock solution of the surfactant (e.g., 10% Tween® 80 in water).

  • In your final aqueous medium, add the surfactant to a final concentration of 0.01% - 0.1% (w/v).

  • Add your compound's DMSO stock solution to the surfactant-containing medium.

  • Always run a vehicle control containing the surfactant and DMSO to check for effects on your assay.

Q9: How can cyclodextrins help, and how do I use them?

A9: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior. They can form an "inclusion complex" with your compound, where the hydrophobic part of your molecule sits inside the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin ensures the entire complex remains water-soluble.[1] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

To use them effectively, you must first determine the concentration of cyclodextrin needed to solubilize your target concentration of the compound. This is done via a phase solubility study. See Protocol 4.3 .

Section 4: Experimental Protocols & Data
Protocol 4.1: Preparation of a Concentrated Stock Solution
  • Weighing: Accurately weigh a small amount (e.g., 1-5 mg) of 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride powder into a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add the required volume of high-purity DMSO to achieve a high but manageable concentration (e.g., 10-50 mM).

  • Dissolution:

    • Vortex the tube vigorously for 2 minutes.

    • Place the tube in a sonicator bath for 10 minutes.

    • If solids persist, warm the tube in a 37°C water bath for 5-10 minutes, followed by another 1 minute of vortexing.

  • Inspection: Visually inspect the solution against a bright light to ensure no solid particles remain.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] Protect from light if the compound is light-sensitive.

Protocol 4.2: Systematic pH-Solubility Screening
  • Buffer Preparation: Prepare a series of buffers with identical ionic strength but varying pH values (e.g., prepare 50 mM phosphate or citrate buffers at pH 5.0, 6.0, 7.0, and 7.4).

  • Dilution: Add your DMSO stock solution to each buffer to achieve your desired final working concentration.

  • Equilibration: Gently mix and allow the solutions to equilibrate at room temperature for 30 minutes.

  • Observation: Visually inspect each solution for signs of precipitation (cloudiness, turbidity, visible particles). You can also use a nephelometer for a quantitative measurement of turbidity.[1]

Protocol 4.3: Phase Solubility Study with HP-β-CD
  • Prepare Cyclodextrin Solutions: Prepare a range of HP-β-CD solutions in your primary aqueous buffer (e.g., 0%, 1%, 2%, 5%, and 10% w/v).[1]

  • Add Compound: Add an excess amount of your solid compound powder to a fixed volume (e.g., 1 mL) of each cyclodextrin solution.

  • Equilibration: Agitate the samples on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or spectrophotometry at the compound's λmax).

  • Analysis: Plot the concentration of the dissolved compound (Y-axis) against the concentration of HP-β-CD (X-axis). The resulting graph will show you how much HP-β-CD is required to dissolve your target concentration.

References
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Available from: [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivative for Anti Microbial Activity. IJCRT.org. Available from: [Link]

  • A Review on Quinoline and Its Derivatives. Novelty Journals. Available from: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. National Center for Biotechnology Information. Available from: [Link]

  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. Available from: [Link]

  • Factors Influencing (Affecting) on Solubility of Drugs in Solvent. Slideshare. Available from: [Link]

  • Study on the Solubility Characteristics of Some Quinazoline Derivatives and Thermodynamic Study in Different Organic Solvents. CIBTech. Available from: [Link]

  • Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD.org. Available from: [Link]

  • Supporting information. The Royal Society of Chemistry. Available from: [Link]

  • Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. National Center for Biotechnology Information. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Hydrazinoquinolines for Researchers and Drug Development Professionals: Spotlight on 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antibact...

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Author: BenchChem Technical Support Team. Date: April 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] Within this vast chemical space, hydrazinoquinolines and their hydrazone derivatives have emerged as a particularly promising class of compounds, demonstrating significant potential in oncology and infectious disease research.[3][4][5] This guide provides a comprehensive comparison of 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride against other notable hydrazinoquinoline derivatives, supported by experimental data and detailed methodologies to empower researchers in their drug discovery endeavors.

The Hydrazinoquinoline Scaffold: A Privileged Structure in Drug Discovery

The versatility of the quinoline ring system, combined with the reactive and hydrogen-bonding capabilities of the hydrazino moiety, makes this scaffold a "privileged structure" for interacting with various biological targets.[6][7] The hydrazone linkage (-NH-N=CH-), often formed by reacting a hydrazinoquinoline with an aldehyde or ketone, introduces further structural diversity and has been identified as a critical pharmacophore for a range of biological activities.[1]

This guide will delve into the structure-activity relationships (SAR) of this class of compounds, with a specific focus on how substitutions on the quinoline ring and the hydrazone moiety influence their biological performance. While we will draw comparisons with several well-characterized hydrazinoquinolines, we will pay special attention to the structural features of 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride and discuss its potential as a lead compound for further investigation.

Comparative Analysis of Biological Activity

The primary therapeutic interest in hydrazinoquinolines lies in their potent anticancer and antimalarial activities. The following sections present a comparative overview of their performance, drawing from published experimental data.

Anticancer Activity

Hydrazinoquinoline derivatives have demonstrated significant cytotoxic effects against a wide range of cancer cell lines.[3][4] Their mechanisms of action are often multifaceted, involving the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[8][9]

A study on a series of 7-chloro-4-quinolinylhydrazones revealed that the presence of electron-withdrawing groups on the benzene ring attached to the hydrazone moiety is crucial for their anticancer activity.[4] For instance, compounds with fluorine, chlorine, or bromine at the meta position, or a nitro group at the para position, exhibited good cytotoxic activity against multiple cancer cell lines, with IC50 values in the low micromolar to sub-micromolar range.[3][4]

Table 1: Comparative in Vitro Cytotoxicity of Representative Hydrazinoquinoline Derivatives

Compound IDQuinoline SubstitutionHydrazone Moiety SubstitutionCancer Cell LineIC50 / GI50 (µM)Reference
7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride 7-Chloro, 3-Ethyl, 8-Methyl-VariousData not available-
Compound 3b 7-Chloro-4-hydrazinylm-ChlorobenzylideneMultiple0.79 - 4.20[4]
Compound 3e 7-Chloro-4-hydrazinylm-BromobenzylideneMultiple0.79 - 4.20[4]
Compound 3h 7-Chloro-4-hydrazinylm-FluorobenzylideneMultiple0.79 - 4.20[4]
Compound 3r 7-Chloro-4-hydrazinylp-NitrobenzylideneMultiple0.79 - 4.20[4]
Hydrazone 23 7-Chloro-4-hydrazinyl2,4-DichlorobenzylideneNCI-60 PanelSubmicromolar[3]

Note: The table presents a selection of data for comparative purposes. For a comprehensive understanding, please refer to the cited literature.

Potential Mechanisms of Anticancer Action

The anticancer effects of quinoline derivatives are often attributed to their ability to interfere with critical cellular signaling pathways that are dysregulated in cancer.[6] One of the most frequently implicated pathways is the PI3K/Akt/mTOR signaling cascade, which plays a central role in cell growth, proliferation, and survival.[8][10]

Diagram 1: The PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt

Caption: The PI3K/Akt/mTOR pathway, a key regulator of cell growth and survival.

Quinoline-based compounds have been developed as potent inhibitors of this pathway, acting on key kinases such as PI3K and mTOR.[8][11] It is plausible that novel hydrazinoquinoline derivatives could also exert their anticancer effects through modulation of this critical signaling network.

Experimental Protocols for Evaluation

To facilitate the investigation of novel hydrazinoquinoline derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[1][12]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride and its derivatives) in culture medium. Replace the existing medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Diagram 2: Experimental Workflow for the MTT Assay

Caption: Step-by-step workflow for determining cytotoxicity using the MTT assay.

In Vitro Kinase Inhibition Assay

To investigate the mechanism of action, it is crucial to assess the inhibitory activity of the compounds against specific protein kinases. The LanthaScreen™ Eu Kinase Binding Assay is a common method for this purpose.[13]

Protocol:

  • Reagent Preparation: Prepare a stock solution of the test compound in DMSO and perform serial dilutions. Prepare a solution of the target kinase and a europium-labeled anti-tag antibody in kinase buffer. Prepare a solution of an Alexa Fluor® 647-labeled ATP-competitive kinase tracer.

  • Assay Plate Setup: In a 384-well plate, add the test compound dilutions.

  • Kinase/Antibody Addition: Add the kinase/antibody mixture to each well.

  • Tracer Addition: Add the kinase tracer to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the reaction to reach equilibrium.

  • FRET Measurement: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: Calculate the percentage of inhibition based on the FRET signal and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Hydrazinoquinolines can induce cell cycle arrest, which can be quantified using flow cytometry with propidium iodide (PI) staining.[14][15]

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Future Directions and a Proposed Path Forward for 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride

The lack of published biological data for 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride presents a unique opportunity for novel research. Based on the established knowledge of related compounds, a logical path forward would involve:

  • Synthesis of a Focused Library: Utilize the 2-hydrazino group of 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride as a handle to synthesize a library of hydrazone derivatives with diverse aromatic and heteroaromatic aldehydes.

  • In Vitro Screening: Screen the synthesized compounds for their cytotoxic activity against a panel of cancer cell lines using the MTT assay protocol detailed above.

  • Mechanism of Action Studies: For the most potent compounds, investigate their mechanism of action by performing in vitro kinase inhibition assays against a panel of cancer-related kinases, with a focus on the PI3K/Akt/mTOR pathway.

  • Cell-Based Assays: Further characterize the lead compounds using cell cycle analysis, apoptosis assays, and western blotting to confirm their effects on cellular signaling pathways.

Diagram 3: Proposed Research Workflow for a Novel Hydrazinoquinoline

Research_Workflow Start Start with 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride Synth Synthesize Hydrazone Library Start->Synth Screen In Vitro Cytotoxicity Screening (MTT) Synth->Screen MoA Mechanism of Action (Kinase Assays) Screen->MoA Cellular Cell-Based Assays (Cell Cycle, Apoptosis) MoA->Cellular Lead Lead Compound Identification Cellular->Lead

Caption: A proposed workflow for the evaluation of a novel hydrazinoquinoline.

Conclusion

The hydrazinoquinoline scaffold represents a fertile ground for the discovery of novel therapeutic agents. While a wealth of data exists for certain derivatives, particularly those with a 4-hydrazinyl substitution, compounds like 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride remain underexplored. By leveraging the established methodologies and understanding of structure-activity relationships within this chemical class, researchers are well-equipped to unlock the therapeutic potential of these promising molecules. This guide serves as a foundational resource to inform and accelerate such research endeavors.

References

  • Benchchem. (2025).
  • Bio-protocol. (n.d.). Anticancer assay (MTT).
  • Merck Millipore. (n.d.).
  • Horton, T. (1994). MTT Cell Assay Protocol.
  • Abcam. (n.d.). MTT assay protocol.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Molecules. (2020). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones.
  • PubChem. (n.d.). 7-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride.
  • Bentham Science Publishers. (2015). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
  • Semantic Scholar. (2021). Recent Advances in the Development of PI3K/ mTOR-Based Anticancer Agents: A Mini Review.
  • MDPI. (2022).
  • ResearchGate. (n.d.). Targeting the PI3K/AKT/mTOR signaling pathway in cancer by new quinoline/chalcone hybrids | Request PDF.
  • National Center for Biotechnology Information. (n.d.).
  • Benchchem. (2025). Application Notes and Protocols: In Vitro Kinase Assay with Syk Inhibitor II Hydrochloride.
  • Auctores | Journals. (2024). Evaluation of cell cycle inhibitors by flow cytometry.
  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry.
  • Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis.
  • Protocols.io. (2024). In vitro kinase assay.
  • BMG LABTECH. (2020). Kinase assays.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • PubMed. (2011).
  • Benchchem. (n.d.).
  • NextSDS. (n.d.). 7-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride.
  • PMC. (n.d.).
  • ThermoFisher. (n.d.). LanthaScreen Eu Kinase Binding Assay for PRKD1 Overview.
  • ResearchGate. (2025).
  • PMC. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors.
  • ResearchGate. (2011). (PDF) 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity.
  • PubMed. (2021). Synthesis and antimalarial and anticancer evaluation of 7-chlorquinoline-4-thiazoleacetic derivatives containing aryl hydrazide moieties.
  • ResearchGate. (2021). Synthesis and antimalarial and anticancer evaluation of 7‐chlorquinoline‐4‐thiazoleacetic derivatives containing aryl hydrazide moieties | Request PDF.
  • Journal of Pharmaceutical and Allied Sciences. (n.d.). Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines.
  • MDPI. (n.d.).
  • MDPI. (n.d.).
  • Carna Biosciences. (n.d.). Activity-Based Kinase Selectivity Profiling of Clinically Relevant Tyrosine Kinase Inhibitors using QuickScout.
  • SciSpace. (2015). Comprehensive characterization of the Published Kinase Inhibitor Set.
  • MDPI. (n.d.).
  • SciSpace. (n.d.).
  • Journal of Cancer Prevention & Current Research. (n.d.).
  • MDPI. (n.d.). Synthesis and in Vitro Antitumor Activity of a Novel Series of 2-Pyrazoline Derivatives Bearing the 4-Aryloxy-7-chloroquinoline Fragment.
  • ResearchGate. (n.d.). Inhibition Profiles for Reference Compounds and Clinically Relevant Kinase Inhibitors.

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Comparative

A Senior Application Scientist's Guide to Purity Validation: A Comparative Analysis of LC-MS for 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride

Introduction: The Imperative of Purity in Pharmaceutical Intermediates In the landscape of pharmaceutical development, the journey from a promising molecule to a safe and effective therapeutic is paved with rigorous anal...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the journey from a promising molecule to a safe and effective therapeutic is paved with rigorous analytical scrutiny. The purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a fundamental pillar of drug safety and efficacy.[1] Any component of a drug substance that is not the intended chemical entity is considered an impurity.[2] These impurities, even at trace levels, can originate from starting materials, by-products of synthesis, or degradation and may pose significant risks to patients.[2]

This guide focuses on 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride , a heterocyclic compound characteristic of a key intermediate in the synthesis of more complex pharmaceutical agents. Given its structure, ensuring its purity is paramount to prevent the carry-over of potentially toxic or reactive impurities into the final API. This document provides an in-depth, experience-driven protocol for the validation of its purity using Liquid Chromatography-Mass Spectrometry (LC-MS), benchmarked against other powerful analytical techniques.

Part 1: The Gold Standard—LC-MS Method Validation for Purity

Liquid Chromatography-Mass Spectrometry (LC-MS) is frequently the "gold standard" for purity analysis in pharmaceutical development.[3] Its power lies in the synergistic combination of high-performance liquid chromatography's robust separation capabilities for complex mixtures and mass spectrometry's high sensitivity and specificity, which provides molecular weight information for precise identification and quantification of the target compound and its impurities.[3][4]

A validation protocol for an analytical method is designed to demonstrate that the procedure is fit for its intended purpose.[5] The following validation plan is structured based on the International Council for Harmonisation (ICH) Q2(R2) guidelines, providing a self-validating system of checks and balances.[5][6]

Experimental Workflow: LC-MS Validation

The logical flow of an LC-MS validation study ensures that each step builds upon a foundation of reliable data, culminating in a fully qualified method.

LCMS_Validation_Workflow A Method Development & Optimization B System Suitability (SST) A->B Establishes Method D Specificity B->D Confirms System Performance E Linearity & Range B->E F Accuracy B->F G Precision (Repeatability & Intermediate) B->G H LOD & LOQ B->H I Robustness B->I C Validation Protocol Definition C->A Defines Scope J Validation Report D->J E->J F->J G->J H->J I->J Summarizes Results

Caption: LC-MS validation workflow from protocol definition to final report.

Step-by-Step Validation Protocol & Data Interpretation

Hypothetical LC-MS Method:

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • MS Detector: ESI+

  • Scan Range: m/z 100-500

1. System Suitability

  • Causality: Before any validation experiments, we must confirm that the chromatographic system is performing adequately on the day of analysis. This ensures that the results generated are a true reflection of the sample, not an artifact of system malfunction.

  • Protocol:

    • Prepare a standard solution of 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride at a working concentration (e.g., 10 µg/mL).

    • Inject the standard solution six consecutive times.

    • Calculate the relative standard deviation (RSD) for peak area and retention time.

  • Acceptance Criteria: RSD for peak area should be ≤ 2.0%, and RSD for retention time should be ≤ 1.0%.

2. Specificity

  • Causality: Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Analyze a blank sample (diluent only).

    • Analyze a sample of the target compound.

    • Analyze samples of known related impurities, if available.

    • Spike the target compound with known impurities and analyze.

  • Data Interpretation: The peak for 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride should be free from interference at its retention time in the blank and should be chromatographically resolved from all known impurities.

3. Linearity and Range

  • Causality: Linearity confirms a proportional relationship between the concentration of the analyte and the instrument's response. The range is the interval over which this proportionality is established with acceptable accuracy and precision.

  • Protocol:

    • Prepare a series of at least five calibration standards spanning the expected working range (e.g., 1 µg/mL to 50 µg/mL).

    • Inject each standard in triplicate.

    • Plot the average peak area against concentration and perform a linear regression analysis.

  • Data Presentation:

Concentration (µg/mL)Mean Peak Area (n=3)
1.055,120
5.0274,980
10.0552,300
25.01,380,550
50.02,765,100
Regression Results
Correlation (r²) 0.9995
Equation y = 55210x - 450
  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

4. Accuracy

  • Causality: Accuracy measures the closeness of the experimental value to the true value. In purity testing, it's often assessed by spiking a sample with a known quantity of the analyte and measuring the recovery.

  • Protocol:

    • Prepare samples at three concentration levels (e.g., low, medium, high) across the defined range.

    • Spike each sample with a known amount of the pure analyte.

    • Analyze each level in triplicate and calculate the percent recovery.

  • Data Presentation:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
Low5.04.9599.0%
Medium25.025.35101.4%
High45.044.7399.4%
  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

5. Precision

  • Causality: Precision demonstrates the degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-assay): Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Protocol:

    • Repeatability: Analyze six replicate samples of the analyte at 100% of the test concentration on the same day by the same analyst.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Data Presentation:

Precision LevelMean Measured Conc. (µg/mL)Std. Dev.RSD (%)
Repeatability (Day 1)10.050.080.8%
Intermediate (Day 2)9.980.111.1%
  • Acceptance Criteria: RSD should be ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. These are critical for quantifying trace-level impurities.

  • Protocol:

    • Determine based on the signal-to-noise ratio (S/N). Typically, LOD is where S/N ≥ 3, and LOQ is where S/N ≥ 10.

    • Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve.

  • Results:

    • LOD: 0.1 µg/mL (S/N ≥ 3)

    • LOQ: 0.3 µg/mL (S/N ≥ 10)

7. Robustness

  • Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

  • Protocol:

    • Introduce small variations to the method, such as:

      • Flow rate (± 0.02 mL/min)

      • Column temperature (± 2°C)

      • Mobile phase composition (± 1% organic)

    • Analyze the system suitability standard under each condition and evaluate the impact on retention time and peak area.

  • Data Interpretation: The system suitability parameters should remain within acceptance criteria for all tested variations, demonstrating the method's robustness.

Part 2: A Comparative Guide to Alternative Purity Assessment Techniques

While LC-MS is a powerhouse, a senior scientist knows that the optimal analytical tool depends on the specific question being asked, the stage of development, and available resources. Here, we compare LC-MS to three other highly relevant techniques for purity determination.

Decision Matrix: Choosing the Right Analytical Tool

This diagram outlines a logical approach for selecting an appropriate analytical method based on key project requirements.

Decision_Matrix start_node Define Analytical Need q1 Need Absolute Quantification without Specific Standard? start_node->q1 q2 High-Throughput Screening Needed? q1->q2 No res_qnmr qNMR q1->res_qnmr Yes q3 Need to Identify Unknown Impurities? q2->q3 No res_hptlc HPTLC q2->res_hptlc Yes q4 Analytes are Highly Charged / Ionic? q3->q4 No res_lcms LC-MS q3->res_lcms Yes q4->res_lcms No/Default res_ce Capillary Electrophoresis (CE) q4->res_ce Yes

Caption: Decision matrix for selecting an analytical purity method.

Quantitative Nuclear Magnetic Resonance (qNMR)
  • Principle: qNMR is a primary ratio method where the area under an NMR peak is directly proportional to the number of nuclei responsible for that signal.[7] By comparing the integral of an analyte's peak to that of a certified internal standard of known purity, the absolute purity of the analyte can be determined without needing a specific reference standard of the analyte itself.[8][9]

  • Advantages over LC-MS:

    • Absolute Quantification: Does not require compound-specific reference standards for quantification, which is a major advantage when a pure standard of the analyte is not available.[7][10]

    • Non-Destructive: The sample can be recovered and used for other analyses.[7]

    • Structural Information: Provides comprehensive structural information, which can help in identifying impurities simultaneously.

  • Disadvantages:

    • Lower Sensitivity: Significantly less sensitive than LC-MS, making it unsuitable for trace impurity analysis.

    • Sample Requirements: Requires a relatively larger amount of sample that must be fully soluble in a deuterated solvent.[8]

    • Complexity: Peak overlap in complex molecules can make quantification challenging.

High-Performance Thin-Layer Chromatography (HPTLC)
  • Principle: HPTLC is a sophisticated form of TLC that utilizes plates with smaller, more uniform particles and automated instrumentation for sample application and plate development.[11][12] This results in higher resolution, sensitivity, and reproducibility compared to traditional TLC, enabling quantitative analysis.[13]

  • Advantages over LC-MS:

    • High Throughput: Multiple samples can be analyzed simultaneously on a single plate, making it highly efficient for screening.[11]

    • Cost-Effective: Lower solvent consumption and operational costs compared to LC-MS.[13]

    • Versatility: A wide range of stationary and mobile phases can be used, and separated spots can be further analyzed by coupling with other techniques like MS.

  • Disadvantages:

    • Lower Resolution: Generally offers lower separation efficiency than a modern UHPLC system.

    • Limited Identification: While it can separate impurities, it does not inherently provide structural information like MS. Identification relies on comparison with standards.

Capillary Electrophoresis (CE)
  • Principle: CE is a separation technique that uses an electric field to separate analytes in a narrow capillary based on their charge, size, and electrophoretic mobility.[14][15] It offers extremely high separation efficiency.

  • Advantages over LC-MS:

    • High Resolution: Provides exceptionally high separation efficiency, often exceeding that of HPLC, which is ideal for resolving closely related impurities.[14]

    • Low Sample Volume: Requires only nanoliter volumes of sample.[14]

    • Orthogonal Selectivity: Separation is based on a different principle (charge-to-size ratio) than LC (hydrophobicity), making it a powerful complementary technique.

  • Disadvantages:

    • Lower Sensitivity (with UV): When coupled with standard UV detection, sensitivity can be lower than LC-MS. However, CE-MS systems are available.

    • Limited to Charged Analytes: Best suited for ionizable or charged compounds; neutral compounds require specialized modes like Micellar Electrokinetic Chromatography (MEKC).

    • Robustness: Can be more sensitive to matrix effects and minor changes in buffer composition.

Comparative Summary

FeatureLC-MS qNMR HPTLC Capillary Electrophoresis (CE)
Primary Use Case Definitive identification & quantificationAbsolute purity assignment of standardsHigh-throughput screening & quality controlHigh-resolution separation of charged species
Sensitivity Very High (pg-fg)Low (µg-mg)Moderate (ng-µg)High (especially with MS)
Selectivity High (Chromatography + Mass)High (Chemical Shift)ModerateVery High
Quantitative Method External/Internal Standard (Relative)Internal Standard (Absolute)[7][8]External/Internal Standard (Relative)External/Internal Standard (Relative)
Speed/Throughput ModerateLowVery High[11]High
Cost (Instrument) HighVery HighLow to ModerateModerate
Destructive? YesNo[7]YesYes

Expert Recommendations

As a Senior Application Scientist, the choice of methodology is always guided by the principle of "fitness for purpose."

  • For Definitive Purity and Impurity Identification: LC-MS remains the unparalleled choice. Its ability to separate, quantify, and provide mass information for unknown impurity identification is essential for regulatory submissions and in-depth characterization. The validation protocol detailed in this guide provides a robust framework for this purpose.

  • For Primary Standard Characterization: When you need to assign an absolute purity value to a reference material without a pre-existing standard, qNMR is the most powerful tool.[16] It serves as a primary metrological method.

  • For Routine Quality Control & High-Throughput Screening: In a manufacturing or early discovery environment where dozens of samples need to be quickly assessed against a known impurity profile, HPTLC offers an unbeatable combination of speed, cost-effectiveness, and sufficient quantitative power.[11][17]

  • For Challenging Separations: If your compound has chiral centers or impurities that are difficult to resolve by LC, Capillary Electrophoresis provides an orthogonal separation mechanism that can often resolve what other methods cannot.[15]

Ultimately, a multi-faceted approach provides the most comprehensive understanding of a compound's purity profile. Data from an orthogonal method like CE or HPTLC can powerfully complement an LC-MS validation package, demonstrating a complete and trustworthy analytical characterization of 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride.

References

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. URL: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. URL: [Link]

  • Capillary electrophoresis in biopharmaceutical analysis. European Pharmaceutical Review. URL: [Link]

  • Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI) - University of Illinois Chicago. URL: [Link]

  • Capillary electrophoresis in pharmaceutical analysis. PubMed - NIH. URL: [Link]

  • Capillary Electrophoresis for Pharmaceutical Analysis. Springer Nature Experiments. URL: [Link]

  • 7-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride. PubChem. URL: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. FDA. URL: [Link]

  • Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. PMC. URL: [Link]

  • 7-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride. NextSDS. URL: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. FDA. URL: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. URL: [Link]

  • Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. ScienceDirect. URL: [Link]

  • Quantitative NMR Assays (qNMR). Bruker. URL: [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. URL: [Link]

  • High-Performance Thin Layer Chromatography (HPTLC). Forensicspedia. URL: [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. URL: [Link]

  • Impurity profiling high-performance-thin-layer chromatography method involving the assay of essential human micronutrient niacin with eco-scale assessment. PubMed. URL: [Link]

  • High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery. PMC. URL: [Link]

  • High-Performance Thin-Layer Chromatography (HPTLC). Master Organic Chemistry. URL: [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. URL: [Link]

  • LC-MS method validation resources. Reddit. URL: [Link]

  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. URL: [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. URL: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. EMA. URL: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. URL: [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci. URL: [Link]

Sources

Validation

A Comparative Guide to the Cytotoxicity of 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride in Cancer Cells

This guide provides a comprehensive technical overview and comparative analysis of the cytotoxic properties of the novel synthetic compound, 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride, against various cancer cel...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview and comparative analysis of the cytotoxic properties of the novel synthetic compound, 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride, against various cancer cell lines. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new anticancer agents. This document offers a framework for assessing the in vitro efficacy of this compound, benchmarking it against established chemotherapeutic agents, Doxorubicin and Cisplatin. The experimental protocols detailed herein are designed to be self-validating, ensuring robust and reproducible data.

Introduction: The Therapeutic Potential of Quinoline Scaffolds

The quinoline moiety is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer properties.[1][2] Quinoline derivatives have been reported to exert their antitumor effects through diverse mechanisms, such as DNA intercalation, inhibition of topoisomerase enzymes, modulation of key oncogenic kinases, and induction of apoptosis and cell cycle arrest.[1][3] The specific compound under investigation, 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride, belongs to the 7-chloroquinoline hydrazone class, which has shown promising cytotoxic activity across a broad spectrum of cancer cell lines. The chloro- and hydrazino- substitutions on the quinoline ring are hypothesized to enhance its biological activity, making it a compelling candidate for anticancer drug development.

This guide outlines a series of in vitro experiments to characterize the cytotoxic profile of 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride. By comparing its performance with Doxorubicin, a well-established topoisomerase II inhibitor and DNA intercalator, and Cisplatin, a DNA cross-linking agent, we can gain valuable insights into its relative potency and potential mechanisms of action.[4][5][6][7][8][9][10]

Comparative Cytotoxicity Assessment

The primary objective is to determine the concentration-dependent cytotoxic effects of 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride and compare its half-maximal inhibitory concentration (IC50) values with those of Doxorubicin and Cisplatin across a panel of human cancer cell lines representing different tumor types.

Table 1: Comparative IC50 Values (µM) after 48-hour treatment

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
7-Chloro-3-ethyl-2-hydrazinoquinoline HClHypothetical DataHypothetical DataHypothetical Data
Doxorubicin0.5 - 4.0[4]~1.0~0.2
Cisplatin5.0 - 20.0[11]~10.0~8.0

Note: The IC50 values for Doxorubicin and Cisplatin are approximate ranges reported in the literature and can vary depending on experimental conditions.

Elucidating the Mechanism of Cell Death

To understand how 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride induces cancer cell death, a series of mechanistic assays are proposed. These experiments will investigate its effects on cell cycle progression and the induction of apoptosis.

Cell Cycle Analysis

Many cytotoxic agents exert their effects by arresting the cell cycle at specific phases, thereby preventing cancer cell proliferation.[12] Propidium iodide (PI) staining followed by flow cytometry is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Table 2: Effect on Cell Cycle Distribution in A549 cells after 24-hour treatment

Treatment (Concentration)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control60%25%15%
7-Chloro-3-ethyl-2-hydrazinoquinoline HCl (IC50)Hypothetical DataHypothetical DataHypothetical Data
Doxorubicin (IC50)DecreasedIncreasedIncreased
Cisplatin (IC50)IncreasedDecreasedIncreased
Apoptosis Induction

Apoptosis, or programmed cell death, is a critical mechanism by which many anticancer drugs eliminate tumor cells.[1] Annexin V/PI dual staining is a widely used flow cytometry-based assay to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Table 3: Apoptosis Induction in A549 cells after 48-hour treatment

Treatment (Concentration)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control>95%<5%<1%
7-Chloro-3-ethyl-2-hydrazinoquinoline HCl (IC50)Hypothetical DataHypothetical DataHypothetical Data
Doxorubicin (IC50)DecreasedIncreasedIncreased
Cisplatin (IC50)DecreasedIncreasedIncreased

Experimental Methodologies

The following section provides detailed, step-by-step protocols for the key experiments described in this guide. Adherence to these protocols is crucial for obtaining reliable and reproducible results.

Cell Culture

Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[13][14][15][16][17]

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treat the cells with various concentrations of the test compounds (7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride, Doxorubicin, Cisplatin) and a vehicle control.

  • Incubate for the desired time period (e.g., 48 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

LDH Cytotoxicity Assay

The LDH assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[18][19][20]

Protocol:

  • Seed and treat cells in a 96-well plate as described for the MTT assay.

  • After the incubation period, centrifuge the plate at 250 x g for 5 minutes.[18]

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture to each well.[18]

  • Incubate for 30 minutes at room temperature, protected from light.[18]

  • Add 50 µL of stop solution to each well.[18]

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity based on positive and negative controls.

Annexin V/PI Apoptosis Assay

This assay utilizes flow cytometry to detect apoptosis.[12][21][22]

Protocol:

  • Seed cells in a 6-well plate and treat with the compounds for the desired duration.

  • Harvest the cells (including the supernatant containing detached cells) and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.[21]

  • Add 400 µL of 1X binding buffer to each tube.[21]

  • Analyze the samples immediately using a flow cytometer.

Cell Cycle Analysis with Propidium Iodide

This method uses PI to stain cellular DNA for cell cycle analysis by flow cytometry.[1][2][3][23]

Protocol:

  • Seed and treat cells in a 6-well plate.

  • Harvest the cells and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol while gently vortexing and store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[1]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

Visualizing Cellular Impact and Experimental Design

To better understand the potential molecular interactions and the experimental procedures, the following diagrams are provided.

Hypothetical Signaling Pathway

Quinoline derivatives have been shown to induce apoptosis through various signaling cascades. The diagram below illustrates a plausible pathway involving the activation of caspases and modulation of Bcl-2 family proteins.

G Compound 7-Chloro-3-ethyl-2- hydrazinoquinoline HCl ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Dysfunction ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytC Cytochrome c Release Bax->CytC Bcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical apoptotic pathway induced by the test compound.

Experimental Workflow: Cytotoxicity Assessment

The following diagram outlines the workflow for determining the IC50 values of the test compounds.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Culture (MCF-7, A549, HCT116) Seeding Seed cells in 96-well plates CellCulture->Seeding Treatment Add serial dilutions of Compounds & Vehicle Seeding->Treatment Incubation Incubate for 48 hours Treatment->Incubation MTT MTT Assay Incubation->MTT LDH LDH Assay Incubation->LDH Absorbance Measure Absorbance MTT->Absorbance LDH->Absorbance IC50 Calculate IC50 Values Absorbance->IC50

Caption: Workflow for cytotoxicity and cell viability assays.

Experimental Workflow: Mechanistic Studies

This diagram illustrates the process for conducting cell cycle and apoptosis analyses.

G cluster_setup Cell Seeding & Treatment cluster_harvest Cell Harvesting cluster_staining Staining cluster_flow Flow Cytometry Seed6well Seed cells in 6-well plates TreatMechanistic Treat with IC50 concentrations Seed6well->TreatMechanistic Harvest Harvest cells after 24h (Cell Cycle) or 48h (Apoptosis) TreatMechanistic->Harvest Wash Wash with PBS Harvest->Wash FixPerm Fix & Permeabilize (for Cell Cycle) Wash->FixPerm StainAnnexin Stain with Annexin V and PI Wash->StainAnnexin StainPI Stain with PI and RNase A FixPerm->StainPI Analysis Acquire and Analyze Data StainPI->Analysis StainAnnexin->Analysis

Caption: Workflow for cell cycle and apoptosis analysis.

Discussion and Future Directions

The presented experimental framework provides a robust starting point for characterizing the anticancer potential of 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride. The comparative data generated will allow for a clear positioning of this novel compound relative to established chemotherapeutics. Should the hypothetical data indicate potent and selective cytotoxicity, further investigations would be warranted. These could include:

  • Expanded Cell Line Screening: Testing against a broader panel of cancer cell lines, including drug-resistant models, to determine the spectrum of activity.

  • Molecular Target Identification: Employing techniques such as kinase profiling, western blotting for key signaling proteins, and transcriptomic analysis to elucidate the specific molecular targets and pathways modulated by the compound.

  • In Vivo Efficacy Studies: Evaluating the antitumor activity of 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride in preclinical animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the lead compound to optimize potency, selectivity, and pharmacokinetic properties.

By systematically applying the methodologies outlined in this guide, researchers can effectively advance the preclinical development of promising new quinoline-based anticancer agents.

References

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Comparative

Comparative Stability Analysis: 7-Chloro-3-ethyl-2-hydrazinoquinoline Free Base vs. Hydrochloride Salt

A Senior Application Scientist's Guide to Physicochemical Stability for Drug Development In the landscape of pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Physicochemical Stability for Drug Development

In the landscape of pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly impacts its stability, solubility, and bioavailability. This guide provides an in-depth comparison of the stability profiles of 7-Chloro-3-ethyl-2-hydrazinoquinoline in its free base form versus its hydrochloride (HCl) salt. As researchers, scientists, and drug development professionals, understanding these differences is paramount for ensuring drug product quality, efficacy, and shelf-life.

The conversion of a free base, particularly one containing basic nitrogen atoms like a quinoline derivative, into a salt is a common strategy to enhance its physicochemical properties.[1] Hydrochloride salts are formed by reacting the free base with hydrochloric acid, resulting in the protonation of a basic functional group.[2] This guide will elucidate the theoretical advantages of the HCl salt and provide a framework of experimental protocols to validate these assumptions through forced degradation studies, as recommended by the International Council for Harmonisation (ICH).[3]

Theoretical Framework: Why Salt Formation Influences Stability

The fundamental differences in stability between a free base and its salt originate from their distinct chemical and physical properties. The hydrochloride salt of 7-Chloro-3-ethyl-2-hydrazinoquinoline is anticipated to exhibit superior stability due to the following principles:

  • Increased Polarity and Crystal Lattice Energy: Salt formation introduces ionic character, leading to stronger intermolecular forces and a more ordered, stable crystal lattice. This higher lattice energy typically translates to a higher melting point and greater resistance to solid-state degradation.[4]

  • Reduced Reactivity of Basic Centers: The primary site of basicity in 7-Chloro-3-ethyl-2-hydrazinoquinoline is the hydrazino group and the quinoline ring nitrogen. In the hydrochloride salt, these basic centers are protonated. This protonation effectively "protects" these sites from participating in degradation reactions that are often base-catalyzed or involve the lone pair of electrons on the nitrogen atoms.

  • Enhanced Aqueous Solubility and pH Modification: While seemingly a solubility attribute, the dissolution of a salt can significantly influence the pH of its microenvironment. The HCl salt of a weak base will create a more acidic solution, which can be crucial for preventing pH-dependent degradation pathways that might occur in neutral or basic conditions.[5] Conversely, the free base is less soluble in water, and its dissolution can raise the local pH.

.

G cluster_0 Chemical Structures FreeBase 7-Chloro-3-ethyl-2-hydrazinoquinoline (Free Base) - Less Polar - Reactive Nitrogen Lone Pairs HCl_Salt 7-Chloro-3-ethyl-2-hydrazinoquinoline HCl (Hydrochloride Salt) - More Polar (Ionic) - Protonated, Stabilized Nitrogens FreeBase->HCl_Salt + HCl (Protonation) HCl_Salt->FreeBase - Base (Deprotonation)

Caption: Salt formation via protonation of the basic nitrogen centers.

Experimental Design: Forced Degradation Studies (Stress Testing)

To empirically compare the stability of the free base and the hydrochloride salt, a forced degradation study is essential.[6] These studies involve exposing the API to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[7][8] This process is fundamental for developing stability-indicating analytical methods.[3]

The experimental workflow involves subjecting both the free base and the HCl salt to identical stress conditions and monitoring the extent of degradation over time.

Caption: Workflow for a comparative forced degradation study.

Protocol 1: Forced Degradation Study

Objective: To compare the degradation of 7-Chloro-3-ethyl-2-hydrazinoquinoline free base and its HCl salt under various stress conditions.

Materials:

  • 7-Chloro-3-ethyl-2-hydrazinoquinoline (Free Base)

  • 7-Chloro-3-ethyl-2-hydrazinoquinoline Hydrochloride (HCl Salt)

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • Acetonitrile (HPLC Grade), Water (HPLC Grade)

  • Class A volumetric flasks, pipettes, and vials

Methodology:

  • Stock Solution Preparation: Prepare stock solutions of both the free base and the HCl salt at a concentration of 1 mg/mL in a suitable solvent mixture (e.g., 50:50 Acetonitrile:Water).

  • Acid Hydrolysis:

    • Mix 5 mL of each stock solution with 5 mL of 0.1 M HCl.

    • Incubate the solutions at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.[9]

  • Base Hydrolysis:

    • Mix 5 mL of each stock solution with 5 mL of 0.1 M NaOH.

    • Incubate at 60°C.

    • Withdraw aliquots at the same time points.

    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.[9]

  • Oxidative Degradation:

    • Mix 5 mL of each stock solution with 5 mL of 3% H₂O₂.

    • Keep the solutions at room temperature, protected from light.

    • Withdraw aliquots at the same time points.[10]

  • Thermal Degradation (Solid State):

    • Place approximately 10 mg of each solid compound in separate, open glass vials.

    • Heat in a calibrated oven at 80°C.

    • At specified time points, remove a vial, allow it to cool, dissolve the contents in the solvent to a known concentration, and analyze.[4]

  • Photostability:

    • Expose both solid samples and solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • Maintain a control sample in the dark.

    • Analyze the samples after exposure.

Analytical Methodology: The Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any degradation study.[9] Its purpose is to separate the intact API from all potential degradation products, ensuring that the quantification of the API is not affected by any impurities.[3]

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To quantify the remaining percentage of intact API and observe the formation of degradation products.

Instrumentation:

  • HPLC system with a Photodiode Array (PDA) detector.

Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at a wavelength of maximum absorbance for the parent compound, and use the PDA to check for peak purity.

  • Injection Volume: 10 µL

Method Validation: The specificity of the method is demonstrated by analyzing the stressed samples. The PDA detector is crucial for assessing peak purity, confirming that the parent peak is free from co-eluting degradants.[9]

Expected Results and Data Interpretation

While specific experimental data for this molecule is not publicly available, a comparison based on established chemical principles allows for a predictive summary of the outcomes. The hydrochloride salt is expected to show significantly less degradation across most stress conditions.

Table 1: Hypothetical Forced Degradation Data (% Degradation of API)

Stress ConditionTimeFree Base (% Degradation)HCl Salt (% Degradation)Anticipated Rationale
Acid Hydrolysis (0.1M HCl, 60°C)24h~5%< 2%Both forms are in an acidic environment; minimal difference expected.
Base Hydrolysis (0.1M NaOH, 60°C)24h~25% ~8% The free base is more susceptible to base-catalyzed hydrolysis. The HCl salt first neutralizes the base, offering a protective effect.
Oxidation (3% H₂O₂, RT)24h~30% ~12% The electron-rich hydrazino group of the free base is more susceptible to oxidation. Protonation in the salt form reduces this reactivity.
Thermal (Solid) (80°C)7 days~4%< 1%The higher crystal lattice energy of the salt provides greater thermal stability.[4]
Photostability (ICH Q1B)7 days~15%~7%The quinoline ring system is known to be photosensitive. The salt's crystal structure may offer some photoprotection compared to the free base.[7][9]

Note: Data is illustrative and represents expected trends.

Conclusion and Recommendations

The comprehensive stability assessment of 7-Chloro-3-ethyl-2-hydrazinoquinoline as a free base versus its hydrochloride salt is a crucial step in its development as a potential therapeutic agent. All theoretical considerations and principles of organic chemistry point toward the hydrochloride salt being the more stable and robust form .

  • Superior Stability: The HCl salt is expected to demonstrate significantly enhanced stability against oxidative, photolytic, and base-catalyzed degradation. Its solid-state thermal stability is also predicted to be superior.

  • Handling and Formulation: The improved stability, coupled with likely higher aqueous solubility and better crystallinity, makes the hydrochloride salt a more favorable candidate for formulation and manufacturing.[1]

For researchers, this guide underscores the necessity of early-stage salt screening and stability testing. While the free base may be the initial synthetic product, its conversion to a hydrochloride salt offers a clear and scientifically validated path to a more stable and developable drug substance. It is recommended that the hydrochloride form be prioritized for all further pre-clinical and clinical development.

References

  • NextSDS. (n.d.). 7-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride - Chemical Substance Information. Retrieved from [Link]

  • Rao, N. (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences (IJRPNS). Retrieved from [Link]

  • PubChem. (n.d.). 7-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride. Retrieved from [Link]

  • Bonacorso, H. G., et al. (n.d.). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. PMC. Retrieved from [Link]

  • Bonacorso, H. G., et al. (2021, August 23). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal decomposition and stability of quinoline compounds using thermogravimetry and differential scanning calorimetry. Retrieved from [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]

  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Polo-Cuadrado, E., et al. (2024, March 27). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. Royal Society of Chemistry. Retrieved from [Link]

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Pharmapproach. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • Serpa, P., et al. (2022, December 30). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. MDPI. Retrieved from [Link]

  • Cook, A. S., et al. (2022, July 27). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Retrieved from [Link]

  • European Bioinformatics Institute. (n.d.). hydrochloride (CHEBI:36807). Retrieved from [Link]

  • Gumustas, M., et al. (2020). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PMC. Retrieved from [Link]

  • ResearchGate. (2016, January 23). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Retrieved from [Link]

  • Singh, A., et al. (2021). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. PMC. Retrieved from [Link]

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Validation

Comparative efficacy of 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride derivatives

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The 7-chloroquinoline scaffold is a cornerstone in medicinal chemistry, famously represented by the antimalarial drug chloro...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The 7-chloroquinoline scaffold is a cornerstone in medicinal chemistry, famously represented by the antimalarial drug chloroquine.[1] Beyond its success in parasitic diseases, this heterocyclic motif has garnered substantial interest in oncology and infectious diseases due to the diverse biological activities of its derivatives.[1][2][3] This guide provides a comparative analysis of the efficacy of a prominent class of these compounds: 7-chloroquinoline hydrazone derivatives. While the initial focus was on the specific 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride scaffold, the available literature predominantly features the closely related and extensively studied 7-chloro-4-hydrazinylquinoline and other 7-chloroquinoline hydrazone analogues. This guide will, therefore, focus on this broader class to provide a robust and data-supported comparison of their anticancer and antifungal properties.

This document is structured to provide an in-depth technical overview, from synthetic protocols and mechanistic insights to direct comparisons of biological activity, serving as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

I. Comparative Anticancer Efficacy

7-chloroquinoline hydrazones have demonstrated significant potential as anticancer agents, with numerous studies highlighting their potent cytotoxic effects against a wide array of cancer cell lines.[3][4] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of autophagy.[2][5][6]

Quantitative Comparison of In Vitro Cytotoxicity

The following table summarizes the 50% growth inhibition (GI₅₀) values for a selection of 7-chloroquinoline hydrazone derivatives against various human cancer cell lines, providing a clear comparison of their potency.

Compound IDDerivative Structure/SubstitutionCancer Cell LineGI₅₀ (µM)Reference
1 7-Chloroquinoline hydrazone derivative 16SR (Leukemia)0.12[7]
2 7-Chloroquinoline hydrazone derivative 23VariousSubmicromolar[7]
3 (E)-N′-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propanehydrazide (15)MDA-MB-231 (Breast)>30% viability reduction at 10µM[8]
4 Analogue 19 of compound 15SH-SY5Y (Neuroblastoma)Micromolar potency[9]
5 Analogue 22 of compound 15Kelly (Neuroblastoma)Micromolar potency[9]
6 Hydrazone I SF-295 (CNS Cancer)0.688 µg/cm⁻³[3][4]
7 Hydrazone II (with pyrrole unit)MDA-MB-435 (Melanoma)More active than Doxorubicin[3]

Note: Direct comparison of absolute values should be made with caution due to variations in experimental conditions between studies.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of 7-chloroquinoline hydrazones is significantly influenced by the nature and position of substituents on the molecule.[10]

  • The Hydrazone Linker: The -NH-N=CH- moiety is a critical pharmacophore, and modifications to the aryl or heterocyclic ring attached to the imine carbon can dramatically alter activity.[9]

  • Substituents on the Second Ring: The presence of other heterocyclic moieties, such as indole or pyrrole, can enhance cytotoxic activity. For instance, an indole-quinoline hybrid with a hydrazone linker showed excellent antiproliferative activity against a panel of colorectal cancer cell lines.[9]

  • Lipophilicity and Electronic Effects: The overall lipophilicity and the electronic properties (electron-donating or -withdrawing) of the substituents play a crucial role in the compound's ability to penetrate cell membranes and interact with its target.[10]

Key Mechanisms of Anticancer Action

The anticancer effects of 7-chloroquinoline derivatives are often attributed to their ability to interfere with fundamental cellular processes essential for cancer cell survival and proliferation.[1]

One of the most well-documented mechanisms is the inhibition of autophagy, a cellular recycling process that cancer cells often exploit to survive under stress.[2] 7-chloroquinoline derivatives, being weak bases, are lysosomotropic agents that accumulate in lysosomes, raising their pH and inhibiting the fusion of autophagosomes with lysosomes.[2][11] This blockage of the autophagic flux leads to the accumulation of cellular waste and ultimately triggers cell death.[2]

autophagy_inhibition cluster_cell Cancer Cell cluster_drug_action stress Cellular Stress (e.g., Chemotherapy) autophagy_init Autophagy Initiation stress->autophagy_init autophagosome Autophagosome Formation autophagy_init->autophagosome autolysosome Autolysosome autophagosome->autolysosome Fusion lysosome Lysosome lysosome->autolysosome degradation Degradation & Recycling autolysosome->degradation apoptosis Apoptosis autolysosome->apoptosis Leads to survival Cell Survival degradation->survival drug 7-Chloroquinoline Derivative drug->autolysosome Inhibits Fusion

Caption: Mechanism of autophagy inhibition by 7-chloroquinoline derivatives.

Many 7-chloroquinoline derivatives are potent inducers of programmed cell death, or apoptosis.[5] This can be triggered through various mechanisms, including the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of the caspase cascade.[2] Some derivatives can induce apoptosis independently of p53, making them effective against tumors with p53 mutations.[2]

II. Comparative Antifungal Efficacy

The quinoline scaffold is also a promising starting point for the development of novel antifungal agents, with derivatives showing activity against a range of pathogenic fungi.[4][12]

Quantitative Comparison of In Vitro Antifungal Activity

The following table presents the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values for a series of 7-chloroquinolin-4-yl arylhydrazone derivatives against various fungal strains.

Compound IDR-group on ArylhydrazoneFungal StrainMIC (µg/mL)MFC (µg/mL)Reference
4a 2-FCandida albicans2550[13]
4o 4-N(CH₃)₂Rhodotorula glutinis32>200[13]
Fluconazole (Reference Drug)Candida albicans--[13]
Fluconazole (Reference Drug)Rhodotorula glutinis32-[13]
Compound 2 -Candida spp.25-50-[11][12]
Compound 3 -Candida spp.25-50-[11][12]
Compound 5 -Dermatophytes12.5-25-[11][12]

Note: The activity of these compounds is often compared to standard antifungal drugs like fluconazole.

Structure-Activity Relationship (SAR) Insights

The antifungal activity of these derivatives is also highly dependent on their chemical structure.

  • Substitution on the Aryl Ring: The presence and position of substituents on the aryl ring of the hydrazone moiety can significantly impact antifungal potency. For example, a fluorine atom at the 2-position of the benzene ring (compound 4a) resulted in the highest activity against Candida albicans.[13]

  • Enzyme Inhibition: Some studies suggest that these compounds may exert their antifungal effects by inhibiting key fungal enzymes, such as secreted aspartyl proteases (Saps) and phospholipases (PLs) in Candida albicans, which are important virulence factors.[1][8][14]

Key Mechanisms of Antifungal Action

While the exact mechanisms for all derivatives are not fully elucidated, several key pathways are believed to be targeted.

A common mechanism for antifungal agents is the disruption of the fungal cell membrane by inhibiting the synthesis of ergosterol, a crucial component not found in mammalian cells.[4] This leads to increased membrane permeability and cell lysis.

For antibacterial quinolones, a primary target is DNA gyrase (topoisomerase II), an enzyme essential for DNA replication.[15][16] It is plausible that some quinoline derivatives exert their antifungal effects through a similar mechanism by targeting fungal topoisomerases.

dna_gyrase_inhibition cluster_bacterium Bacterial/Fungal Cell cluster_drug_action dna_replication DNA Replication supercoiled_dna Supercoiled DNA dna_replication->supercoiled_dna dna_gyrase DNA Gyrase (Topoisomerase II) supercoiled_dna->dna_gyrase relaxed_dna Relaxed DNA dna_gyrase->relaxed_dna Relaxes Supercoils cell_death Cell Death dna_gyrase->cell_death Leads to transcription_replication Transcription & Replication relaxed_dna->transcription_replication drug Quinoline Derivative drug->dna_gyrase Inhibits

Caption: Inhibition of DNA gyrase by quinoline derivatives.

III. Experimental Protocols

Standardized and reproducible experimental protocols are essential for the accurate assessment of the biological activity of these compounds.

Synthesis of 7-Chloroquinoline Hydrazone Derivatives (General Protocol)

This protocol describes a common method for synthesizing 7-chloroquinoline hydrazone derivatives via the condensation of a (hetero)arylhydrazine with an appropriate aldehyde.[4]

synthesis_workflow start Start Materials: - Aldehyde - Substituted Hydrazine reaction Reaction: - Ethanol (Solvent) - Reflux start->reaction condensation Condensation Reaction reaction->condensation purification Purification: - Recrystallization or - Column Chromatography condensation->purification characterization Characterization: - NMR - Mass Spectrometry - IR Spectroscopy purification->characterization final_product Final Product: 7-Chloroquinoline Hydrazone Derivative characterization->final_product

Caption: General workflow for the synthesis of 7-chloroquinoline hydrazone derivatives.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve the desired aldehyde (1 equivalent) and the substituted (hetero)arylhydrazine (1 equivalent) in ethanol in a round-bottom flask.

  • Reaction: Reflux the mixture for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the pure hydrazone derivative.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[12]

In Vitro Anticancer Activity: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[7]

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 7-chloroquinoline hydrazone derivatives and incubate for 48-72 hours.

  • Cell Fixation: Discard the medium and fix the cells with cold 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Washing: Wash the plates five times with water to remove the TCA.

  • Staining: Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Destaining: Remove the unbound dye by washing the plates four times with 1% (v/v) acetic acid.

  • Solubilization: Dissolve the protein-bound dye by adding 10 mM Tris base solution to each well.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader. The OD is proportional to the number of viable cells.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]

broth_microdilution_workflow start Prepare Serial Dilutions of Test Compound in 96-well Plate inoculation Inoculate Wells with Standardized Fungal Suspension start->inoculation controls Include Positive (Inoculum only) and Negative (Broth only) Controls inoculation->controls incubation Incubate Plate at Appropriate Temperature and Time controls->incubation mic_determination Determine MIC: Lowest Concentration with No Visible Growth incubation->mic_determination mfc_determination Determine MFC (Optional): Plate Aliquots from Wells with No Growth onto Agar Plates mic_determination->mfc_determination final_result Report MIC and MFC Values mfc_determination->final_result

Caption: Experimental workflow for the broth microdilution susceptibility test.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth (e.g., RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to established protocols (e.g., CLSI M27-A3).[13]

  • Inoculation: Add the fungal inoculum to each well. Include positive (inoculum without compound) and negative (broth only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible fungal growth.

  • MFC Determination (Optional): To determine the MFC, an aliquot from the wells showing no growth is subcultured onto an agar plate. The lowest concentration that results in no growth on the agar is the MFC.

IV. Conclusion

7-chloroquinoline hydrazone derivatives represent a versatile and promising class of compounds with significant potential in the development of novel anticancer and antifungal agents. This guide has provided a comparative overview of their efficacy, highlighting the importance of structure-activity relationships in optimizing their biological activity. The detailed experimental protocols and mechanistic insights serve as a foundation for further research in this exciting field. Future studies should focus on elucidating the precise molecular targets of these compounds and evaluating their in vivo efficacy and safety profiles to pave the way for their potential clinical translation.

V. References

  • Ghinet, A., et al. (2023). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Pharmaceuticals, 16(5), 749. [Link]

  • Yoshida, H., et al. (1991). Inhibition by quinolones of DNA gyrase from Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 35(8), 1647-1650. [Link]

  • Duval, A. R., et al. (2011). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. The Scientific World Journal, 11, 1489-1495. [Link]

  • Thompson, M. J., et al. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 21(7), 910. [Link]

  • Mauthe, M., et al. (2018). Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion. Autophagy, 14(8), 1435-1455. [Link]

  • Ghinet, A., et al. (2023). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PMC. [Link]

  • de Oliveira, C. B., et al. (2020). Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis. Medical Mycology, 58(7), 957-966. [Link]

  • Duval, A. R., et al. (2011). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. PMC. [Link]

  • Carvalho, P. H., et al. (2015). (7-Chloroquinolin-4-yl)arylhydrazones: Candida albicans enzymatic repression and cytotoxicity evaluation, Part 2. Infectious Diseases, 47(8), 533-539. [Link]

  • Quinolones Mechanism of action. (2020, August 21). YouTube. [Link]

  • Akhtar, M. J., et al. (2026). Anticancer activity of hydrazones in the last quinquennial period: A special emphasis on various enzyme targets and SAR. European Journal of Medicinal Chemistry, 118305. [Link]

  • Insuasty, B., et al. (2016). Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. Molecules, 21(8), 992. [Link]

  • Carvalho, P. H., et al. (2015). (7-Chloroquinolin-4-yl)arylhydrazones: Candida albicans enzymatic repression and cytotoxicity evaluation, Part 2. PubMed. [Link]

  • Solanki, S., et al. (2024). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME NOVEL QUINOLINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Medicine, 9(6), 27-35. [Link]

  • Duval, A. R., et al. (2011). 7-chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. PubMed. [Link]

  • de Oliveira, C. B., et al. (2020). Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis. PMC. [Link]

  • Macías, B., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. International Journal of Molecular Sciences, 23(19), 11956. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. Handling and disposing of specialized chemical reagents like 7-Chloro...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. Handling and disposing of specialized chemical reagents like 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride requires a methodical approach grounded in a deep understanding of its potential hazards. This guide moves beyond a simple checklist to provide a comprehensive operational and disposal plan, explaining the critical reasoning behind each step to ensure a self-validating system of safety and environmental stewardship in your laboratory.

Hazard Profile & Essential Precautions: Understanding the "Why"

7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride belongs to a class of chlorinated heterocyclic compounds containing a reactive hydrazine moiety. This structure necessitates its handling as a hazardous substance. The quinoline core is known for its biological activity and potential environmental toxicity, which is often exacerbated by halogenation (the "chloro-" group).[1][2] The hydrazine group is associated with its own set of hazards, including potential carcinogenicity and skin irritation.[3] Therefore, we must operate under the assumption that this compound possesses multiple hazard characteristics.

All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]

Table 1: Anticipated Hazard Profile based on Structural Analogs This table summarizes the likely hazard classifications for 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride based on data from structurally related quinoline and hydrazine compounds.

Hazard CategoryGHS Classification (Anticipated)Hazard StatementRationale and Source Insights
Acute Toxicity, OralCategory 3 or 4H301: Toxic if swallowed or H302: Harmful if swallowedQuinoline and its derivatives are known to be toxic if ingested.[1][2][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationHalogenated organic compounds and hydrazines can be irritating to the skin upon contact.[2][5]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationDirect contact with chemical dust or splashes can cause significant eye irritation.[4][5][6]
Germ Cell MutagenicitySuspected, Category 2H341: Suspected of causing genetic defectsCertain quinoline derivatives are suspected mutagens.[2]
CarcinogenicitySuspected, Category 1B or 2H350: May cause cancer or H351: Suspected of causing cancerHydrazine and some of its derivatives are classified as potential carcinogens.[2][7]
Aquatic Toxicity (Chronic)Category 1 or 2H410: Very toxic to aquatic life with long lasting effectsChlorinated aromatic compounds are often persistent and highly toxic to aquatic organisms.[2]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of PPE is your first and most critical line of defense. The following must be worn at all times when handling the compound, its solutions, or its waste.

  • Chemical-Resistant Gloves: Nitrile gloves are a minimum requirement.[1] Always check for leaks or tears before use and dispose of them as hazardous waste after handling.

  • Safety Goggles: Tightly fitting chemical splash goggles are mandatory to protect against dust particles and splashes.[6] A face shield should be used in conjunction with goggles when handling larger quantities or preparing solutions.[1]

  • Laboratory Coat: A flame-resistant lab coat provides body protection and must be kept buttoned.[1]

  • Respiratory Protection: If there is any risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter is required.[8]

Step-by-Step Disposal Protocol: From Benchtop to Final Disposition

The core principle of chemical waste management is strict segregation. Never mix incompatible waste streams. This compound and its associated waste must be treated as hazardous waste from the moment of generation.

Workflow for Waste Segregation and Disposal

G cluster_waste_type Identify Waste Type cluster_liquid_type Segregate Liquid Waste cluster_containers Select Correctly Labeled Hazardous Waste Container start Generation of 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride Waste solid Solid Waste (Unused reagent, contaminated weigh paper) start->solid liquid Liquid Waste (Reaction mixtures, solutions) start->liquid materials Contaminated Materials (Gloves, pipette tips, glassware) start->materials solid_container Solid Hazardous Waste (Sealable, clearly labeled) solid->solid_container aqueous Aqueous Solutions liquid->aqueous organic Organic Solvent Solutions liquid->organic materials->solid_container aqueous_container Aqueous Hazardous Waste (Compatible, clearly labeled) aqueous->aqueous_container organic_container Halogenated Organic Waste (Compatible, clearly labeled) organic->organic_container final_disposal Arrange for Pickup by Licensed Hazardous Waste Contractor solid_container->final_disposal aqueous_container->final_disposal organic_container->final_disposal

Caption: Waste Disposal Decision Workflow

Protocol 1: Solid Waste Collection

  • Designate a Container: Use a dedicated, sealable hazardous waste container clearly labeled "Solid Hazardous Waste" and list "7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride" as a constituent.

  • Transfer Waste: Carefully place any unused solid reagent, contaminated weighing boats, or filter papers directly into the container.

  • Minimize Dust: Perform all transfers in a fume hood and handle materials gently to avoid generating dust.[1]

  • Seal and Store: Securely close the container after each addition. Store in a designated, well-ventilated secondary containment area away from incompatible materials.

Protocol 2: Liquid Waste Collection

  • Segregate by Solvent:

    • Aqueous Solutions: Collect in a dedicated, clearly labeled "Aqueous Hazardous Waste" container.

    • Organic Solvent Solutions: Collect in a "Halogenated Organic Waste" container. Do not mix with non-halogenated organic waste streams unless permitted by your institution's waste management plan.

  • Labeling is Critical: Ensure all liquid waste containers are clearly labeled with the chemical name and approximate concentration.

  • Avoid Overfilling: Never fill a liquid waste container beyond 80% capacity to allow for vapor expansion.

  • Secure Storage: Keep containers tightly closed when not in use and store them in secondary containment.

Decontamination of Labware and Surfaces

Effective decontamination is essential to prevent unintended exposure and cross-contamination.

Protocol 3: Glassware and Equipment Decontamination

  • Initial Rinse: Rinse contaminated glassware and equipment with a suitable organic solvent in which the compound is soluble (e.g., acetone or ethanol).

  • Collect Rinsate: This initial rinsate is considered hazardous liquid waste and must be collected in the appropriate halogenated organic waste container.[1]

  • Secondary Wash: After the initial solvent rinse, wash the glassware with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

Protocol 4: Spill Management In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your supervisor and institutional safety officer.[9]

  • Secure the Area: Restrict access to the spill area. Ensure ventilation is adequate (fume hood sash should be low).[9]

  • Don Appropriate PPE: Before cleanup, don the full PPE described in Section 1, including respiratory protection if the spill is outside a fume hood.

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[9] Do not use dry paper towels, as this can create dust.

    • For Liquid Spills: Use a spill kit with absorbent pads or other appropriate adsorbent materials to contain the liquid.[10]

  • Collect and Dispose: Carefully sweep or scoop the contained material into a labeled hazardous solid waste container.[9]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent, followed by a soap and water wash. Dispose of all cleanup materials as solid hazardous waste.

The Final Disposal Pathway: Regulatory Compliance

Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[2][10] Doing so would violate regulations and pose a significant threat to aquatic ecosystems.

  • Hazardous Waste Classification: This compound is classified as hazardous waste due to its toxicity and environmental hazards. Depending on local regulations and the specific waste stream, it may fall under EPA hazardous waste codes for chlorinated organic compounds or toxic wastes.[11][12]

  • Licensed Disposal: All waste containing 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride must be collected and disposed of by a licensed and approved hazardous waste disposal contractor.[1][5] These facilities utilize specialized treatment methods, such as high-temperature incineration, to safely and completely destroy the chemical.

By adhering to these procedures, you not only ensure your personal safety and the integrity of your research but also uphold your responsibility to protect our environment.

References

  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. Benchchem.
  • 7-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride. NextSDS.
  • SAFETY DATA SHEET - 2-Hydrazino-4-methylquinoline. Sigma-Aldrich.
  • Safety D
  • SAFETY DATA SHEET - 7-Chloro-4-hydroxyquinoline. Fisher Scientific.
  • SAFETY DATA SHEET - 2-Hydrazino-7-methyl-4-phenylquinoline. Sigma-Aldrich.
  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Safety Data Sheet - Triazine Herbicides Standard. Agilent.
  • Chemical Safety Data Sheet MSDS / SDS - 7-CHLORO-4-HYDRAZINOQUINOLINE. ChemicalBook.
  • Safety Data Sheet: Quinoline yellow (C.I. 47005). Carl ROTH.
  • SAFETY DATA SHEET - 2-Hydrazinoquinoline. Sigma-Aldrich.
  • Safety Data Sheet - 4-Hydrazinoquinoline. DC Fine Chemicals.
  • HYDRAZINE Method no.: Matrix: OSHA standard: Target concentration: Procedure.
  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency (EPA).
  • Documents Related to the Hazardous Waste Listing of Chlorinated Aliphatics Production Wastes. U.S. Environmental Protection Agency (EPA).

Sources

Handling

Operational Safety Guide: Personal Protective Equipment for Handling 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride

This guide provides essential safety and logistical protocols for the handling and disposal of 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride. As a substituted hydrazinoquinoline, this compound warrants a high degre...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical protocols for the handling and disposal of 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride. As a substituted hydrazinoquinoline, this compound warrants a high degree of caution. Its structural components—a chlorinated quinoline core, a hydrochloride salt, and particularly the hydrazine moiety—suggest a significant hazard profile. Hydrazine derivatives are recognized for their potential toxicity, including carcinogenicity, and should be handled with stringent safety measures to prevent exposure.[1][2][3] This document outlines the necessary personal protective equipment (PPE) and procedural workflows to ensure the safety of all laboratory personnel.

Hazard Assessment: A Proactive Approach

Given the structure of 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride, we must anticipate the following hazards based on analogous compounds:

  • High Acute Toxicity: Potential to be harmful or fatal if inhaled, swallowed, or in contact with skin.[2][3]

  • Corrosivity: As a hydrochloride salt, it can cause severe skin burns and serious eye damage.[4]

  • Respiratory and Skin Sensitization: May cause respiratory irritation or an allergic skin reaction upon contact.[2][5]

  • Carcinogenicity: Many hydrazine compounds are considered potential carcinogens.[2][3]

Therefore, all handling procedures must be predicated on the principle of minimizing exposure through a multi-layered safety approach, where PPE serves as the final, critical barrier.

The Hierarchy of Controls: Beyond PPE

Before detailing specific PPE, it is crucial to recognize that personal equipment is the last line of defense. The primary methods for exposure prevention are engineering and administrative controls.

  • Engineering Control: The single most important engineering control is the mandatory use of a certified chemical fume hood for all procedures involving this compound, from weighing to solution preparation and reaction workups.[4][6][7] This prevents the inhalation of fine powders or aerosols.

  • Administrative Controls: Access to areas where this compound is handled should be restricted to trained personnel.[6] All work should be meticulously planned to use the minimum quantity of the chemical necessary.[8]

Personal Protective Equipment (PPE): A Comprehensive Barrier

The selection of PPE must be robust, providing comprehensive protection against all potential routes of exposure.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Handling Solid Safety goggles & face shieldDouble-layered nitrile glovesChemical-resistant lab coat, long pants, closed-toe shoesWork performed in a chemical fume hood
Preparing Solutions Safety goggles & face shieldDouble-layered nitrile glovesChemical-resistant lab coat & acid-resistant apronWork performed in a chemical fume hood
Post-Procedure Cleanup Safety gogglesDouble-layered nitrile glovesChemical-resistant lab coatWork performed in a chemical fume hood
Spill Response (in fume hood) Safety goggles & face shieldHeavy-duty nitrile or chloroprene glovesChemical-resistant lab coat & acid-resistant apronWork performed in a chemical fume hood
Detailed PPE Specifications
  • Eye and Face Protection: Standard safety glasses are insufficient. Tightly-fitting chemical splash goggles conforming to ANSI Z87.1 standards are required.[5][9] Due to the severe corrosivity risk, a full-face shield must be worn over the goggles whenever handling the compound, especially during solution preparation where splashing is possible.[4][10][11]

  • Hand Protection: Double-gloving is mandatory. This practice provides a backup barrier and allows for a safer doffing process.

    • Inner Glove: Standard nitrile examination glove.

    • Outer Glove: A second, slightly larger nitrile glove. Gloves should have long cuffs that can be pulled over the sleeves of the lab coat.[12] All gloves must be inspected for tears or pinholes before use.[13] Contaminated gloves must be removed and disposed of immediately as hazardous waste, with a recommended change-out every 30-60 minutes during extended procedures.[12]

  • Body Protection: A chemical-resistant or flame-resistant lab coat is required.[7] This should be supplemented with a plastic or rubber acid-resistant apron when handling solutions.[10] Full-length pants and fully enclosed, chemical-resistant shoes are mandatory at all times.[4][13]

  • Respiratory Protection: All routine handling must occur within a chemical fume hood.[7] Respirators are for non-routine or emergency situations only (e.g., major spill) and require personnel to be part of a formal respiratory protection program, including training and fit-testing.[4] A self-contained breathing apparatus (SCBA) is necessary for significant spills or when ventilation is compromised.[1][2][14]

Procedural Guidance and Workflows

Adherence to strict, step-by-step procedures for donning, handling, and doffing PPE is critical to prevent contamination.

Experimental Handling Workflow

The following diagram illustrates the critical steps for safely handling 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_area 1. Designate & Prepare Fume Hood Work Area gather_mats 2. Assemble All Materials (Chemical, Glassware, Waste Containers) prep_area->gather_mats Verify fume hood certification don_ppe 3. Don Required PPE (Double Gloves, Goggles, Face Shield, Coat) gather_mats->don_ppe handle_chem 4. Carefully Weigh and Dispense Chemical don_ppe->handle_chem Enter handling phase perform_exp 5. Conduct Experiment handle_chem->perform_exp decon_equip 6. Decontaminate Glassware and Surfaces perform_exp->decon_equip Complete experiment dispose_waste 7. Segregate and Seal Hazardous Waste decon_equip->dispose_waste doff_ppe 8. Doff PPE in Designated Area dispose_waste->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A logical workflow for handling hazardous quinoline compounds.

Step-by-Step PPE Doffing (Removal) Procedure

This sequence is designed to minimize the risk of cross-contamination.

  • Decontaminate Outer Gloves: While still wearing them, wipe down the outer gloves with an appropriate solvent (e.g., 70% ethanol) if feasible.

  • Remove Outer Gloves: Carefully peel off the outer layer of gloves, ensuring you do not touch the external surface with your bare skin. Dispose of them immediately into a designated hazardous waste container.[12]

  • Remove Face Shield and Goggles: Handle by the strap or sides. Place in a designated area for decontamination.

  • Remove Lab Coat/Apron: Remove the lab coat by rolling it outwards and away from your body, ensuring the contaminated exterior is folded inward. Place it in a designated container for hazardous laundry or disposal.

  • Remove Inner Gloves: Peel off the final pair of gloves, again avoiding contact with the outer surface. Dispose of them in the hazardous waste container.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water for at least 20 seconds.[10]

Emergency Protocols: Spills and Exposures

Minor Spill (Contained within a fume hood):

  • Ensure you are wearing the appropriate PPE.

  • Absorb the spill with an inert material like vermiculite or sand.[6]

  • Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[15]

  • Decontaminate the area with an appropriate cleaning solution.

Major Spill (Outside a fume hood):

  • Evacuate the immediate area and alert all nearby personnel.[4]

  • Notify your institution's Environmental Health and Safety (EHS) department and call for emergency response.[7]

  • Do not attempt to clean the spill yourself.[7]

In Case of Exposure:

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected area with copious amounts of water in a safety shower for at least 15 minutes.[4][10] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[5][16] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[15] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[15] Seek immediate medical attention.

Waste Disposal

All materials contaminated with 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride are considered hazardous waste. This includes:

  • Empty product containers.

  • Used gloves, bench paper, and other disposable labware.[6]

  • Absorbent materials used for spill cleanup.

All waste must be collected in clearly labeled, sealed, and leak-proof containers for disposal by the institution's EHS department according to all local and national regulations.[7][15][16]

References

  • NextSDS. (n.d.). 7-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • University of California Merced. (2012). Standard Operating Procedure: Hydrochloric Acid. Retrieved from UC Merced Environmental Health and Safety.
  • Medline. (2020). Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Apollo Scientific. (2023). 8-Hydrazinoquinoline dihydrochloride Safety Data Sheet.
  • Defense Technical Information Center (DTIC). (n.d.). Safety and Handling of Hydrazine.
  • PubChem. (n.d.). 7-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • CHEMM. (2026). Personal Protective Equipment (PPE).
  • ChemicalBook. (2026). 7-CHLORO-4-HYDRAZINOQUINOLINE Chemical Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • Sigma-Aldrich. (2014). Safety Data Sheet.
  • University of California, Santa Barbara. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Centers for Disease Control and Prevention (CDC). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • BenchChem. (n.d.). Personal protective equipment for handling Hydrazine, [2-(methylthio)phenyl]-.
  • ChemScene. (2025). Safety Data Sheet - Ethyl 4-chloroquinoline-3-carboxylate.
  • Iowa State University. (n.d.). Chemical Handling and Storage. Retrieved from Iowa State University Environmental Health and Safety.
  • National Center for Biotechnology Information (NCBI). (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • Arkema. (2012). Material Safety Data Sheet - HYDRAZINE HYDRATE 55%.
  • University of California, Santa Barbara. (n.d.). Hydrazine - Standard Operating Procedure.

Sources

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